SGE-201
Description
Properties
CAS No. |
35882-85-0 |
|---|---|
Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
USOOWRCOYYNZPU-LXVLQKCJSA-N |
SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGE-201; SGE 201; SGE201; delta5,6-3-oxynorcholenyl)dimethylcarbinol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SGE-201
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical pharmacology of SGE-201, a novel neuroactive steroid that acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. The information is compiled from foundational scientific literature to support further research and development in the field of neuropharmacology.
Core Mechanism of Action
This compound is a synthetic analog of the endogenous brain cholesterol metabolite, 24(S)-hydroxycholesterol (24(S)-HC).[1][2] Its primary mechanism of action is the potentiation of NMDA receptor function through positive allosteric modulation.[3][4] This means that this compound binds to a site on the NMDA receptor that is distinct from the binding sites for the agonist (glutamate) and co-agonist (glycine or D-serine).[5][6] Upon binding, this compound enhances the receptor's response to agonist binding, leading to an increased influx of calcium ions through the receptor's channel.[7] This modulation occurs without this compound directly activating the receptor in the absence of agonists.
The binding site for this compound and other related oxysterols is considered a novel modulatory site on the NMDA receptor.[5][6] Preclinical evidence suggests that this compound, its parent compound 24(S)-HC, and the related compound SGE-301 share a common or overlapping binding site.[5][6][8] This site is distinct from other known allosteric modulatory sites on the NMDA receptor.[5][6]
A key feature of this compound's modulatory activity is its relative independence from the concentrations of the primary agonist and co-agonist.[5][6] Studies have shown that the potentiation of NMDA receptor currents by this compound is similar at both saturating and sub-saturating concentrations of NMDA and glycine.[5][6] Furthermore, this compound does not significantly alter the voltage-dependent channel block by magnesium (Mg²⁺), a fundamental regulatory mechanism of NMDA receptors.[3][7]
From a functional perspective, the positive allosteric modulation by this compound leads to an increase in the NMDA receptor channel's open probability.[7] This enhancement of channel gating results in a greater excitatory postsynaptic current (EPSC) mediated by NMDA receptors.[8] In preclinical models, this has been shown to reverse deficits in synaptic plasticity, such as long-term potentiation (LTP), that are induced by NMDA receptor antagonists.[5][8]
Signaling Pathway and Molecular Interactions
The following diagram illustrates the proposed mechanism of action of this compound at the NMDA receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Species/Cell Type | Experimental Condition | Reference(s) |
| EC₅₀ | ~0.11 µM | Rat Hippocampal Neurons | Potentiation of 10 µM NMDA-induced current | [6] |
| Potentiation | 2.8 ± 0.6 fold | Rat Hippocampal Neurons | 300 µM NMDA (near-saturating) | [5][6] |
| Potentiation | 2.5 ± 0.8 fold | Rat Hippocampal Neurons | 10 µM NMDA (sub-saturating) | [5][6] |
Table 2: NMDA Receptor Subunit Specificity
| GluN2 Subunit | This compound Activity | Notes | Reference(s) |
| GluN2A | Potentiation | No significant difference in potentiation among subunits. | [8] |
| GluN2B | Potentiation | No significant difference in potentiation among subunits. | [8] |
| GluN2C | Potentiation | No significant difference in potentiation among subunits. | [8] |
| GluN2D | Potentiation | No significant difference in potentiation among subunits. | [8] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species | Experimental Model | Reference(s) |
| Brain Concentration | Measurable | Mouse | 60 min post 10 mg/kg IP injection | [6][8] |
| Behavioral Efficacy | Reversal of Deficits | Mouse | MK-801-induced deficits in Y-maze (3 & 10 mg/kg IP) | [5][8] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the literature.
A. Whole-Cell Electrophysiology in Cultured Neurons
-
Cell Preparation: Primary hippocampal cultures are prepared from embryonic day 18 rat fetuses. Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in neurobasal medium supplemented with B27 and GlutaMAX. Experiments are typically performed on days in vitro (DIV) 5-14.[5]
-
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 2.8 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.3. Tetrodotoxin (0.5 µM) and picrotoxin (50 µM) are added to block voltage-gated sodium channels and GABA-A receptors, respectively.
-
Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
-
Recording Procedure: Whole-cell voltage-clamp recordings are made using an Axopatch 200B amplifier. Cells are held at -70 mV. NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 10-300 µM) for a defined duration (e.g., 10 seconds). This compound is pre-applied for a period (e.g., 40-90 seconds) before co-application with NMDA. The potentiation is calculated as the ratio of the peak current in the presence of this compound to the baseline current.[5][6]
B. Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from adult rats or mice. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 dextrose, saturated with 95% O₂/5% CO₂.
-
Recording Procedure: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals. A stable baseline is recorded for 20-30 minutes. This compound and/or an NMDA receptor antagonist (e.g., ketamine) are then perfused. LTP is induced by high-frequency stimulation (HFS; e.g., one train of 100 Hz for 1 second). The fEPSP slope is monitored for at least 60 minutes post-HFS. The degree of potentiation is calculated as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.[5][8]
C. Y-Maze Spontaneous Alternation Behavioral Test
-
Apparatus: A three-arm horizontal maze with arms of equal length and angle.
-
Procedure: Mice are administered the NMDA receptor antagonist MK-801 (or vehicle) followed by this compound (or vehicle) via intraperitoneal injection. After a set pre-treatment time, each mouse is placed at the end of one arm and allowed to move freely through the maze for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: An alternation is defined as entries into all three arms on consecutive choices. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A reversal of the MK-801-induced deficit is indicated by a significant increase in the alternation percentage in the this compound treated group compared to the MK-801 only group.[5][8]
Logical Relationships and Inferences
Clinical Development Status
As of the latest available information, this compound was a preclinical candidate. Subsequent development efforts by Sage Therapeutics have focused on other neuroactive steroid modulators of NMDA and GABA-A receptors.[9][10][11] There is no public record of this compound entering human clinical trials. The foundational research on this compound and related compounds has, however, paved the way for the clinical development of other molecules targeting these pathways for neuropsychiatric and neurological disorders.[1][2][12]
References
- 1. DSpace [diposit.ub.edu]
- 2. Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between positive allosteric modulators and trapping blockers of the NMDA receptor channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biopharmaceutical Company for Brain Health Medicine | Sage Therapeutics [sagerx.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Programs & Research | Sage Therapeutics [sagerx.com]
- 12. Biogen and Sage Therapeutics Announce Global Collaboration to Develop and Commercialize Potential Breakthrough Therapies in Depression and Movement Disorders | Biogen [investors.biogen.com]
SGE-201: A Potent Neuroactive Steroid Analog for NMDA Receptor Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-201 is a synthetic neuroactive steroid analog of the endogenous oxysterol 24(S)-hydroxycholesterol (24(S)-HC). It acts as a potent, selective positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. Preclinical studies have demonstrated its ability to enhance NMDA receptor function, reverse behavioral deficits in models of NMDA receptor hypofunction, and restore synaptic plasticity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions. Dysfunction of the NMDA receptor is implicated in a variety of neuropsychiatric disorders. This compound is a novel investigational compound designed to selectively modulate NMDA receptor activity. As an analog of the major brain cholesterol metabolite 24(S)-hydroxycholesterol, this compound represents a promising therapeutic agent for conditions associated with NMDA receptor hypofunction.[1][2] This guide summarizes the current preclinical data on this compound.
Core Compound Information
| Property | Value |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Synonyms | SGE 201, SGE201, delta5,6-3-oxynorcholenyl)dimethylcarbinol |
| CAS Number | 35882-85-0 |
| Molecular Formula | C₂₆H₄₄O₂ |
| Molecular Weight | 388.64 g/mol |
| Mechanism of Action | Positive Allosteric Modulator of NMDA Receptors |
Mechanism of Action
This compound enhances the function of NMDA receptors through positive allosteric modulation.[1] It is believed to bind to a novel modulatory site on the NMDA receptor complex, distinct from the binding sites for glutamate, glycine, and other known modulators. This binding potentiates the receptor's response to its agonists, leading to an increased influx of calcium ions upon receptor activation. This enhanced signaling is thought to underlie the compound's effects on synaptic plasticity and its potential therapeutic benefits. This compound and its parent compound, 24(S)-HC, likely share a common or overlapping binding site.[1]
References
SGE-201: A Technical Whitepaper on a Novel Oxysterol-Based NMDA Receptor Modulator
For: Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-201 is a synthetic neuroactive steroid, developed as a potent, positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC), this compound represents a novel therapeutic approach for addressing conditions associated with NMDA receptor hypofunction, such as certain neurological and psychiatric disorders.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and the experimental methodologies used for its characterization.
Introduction: The NMDA Receptor as a Therapeutic Target
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[3][4][5] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), along with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[5][6] This complex activation mechanism allows the NMDA receptor to act as a "coincidence detector" in the brain.[5]
Hypofunction of the NMDA receptor signaling pathway has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[3] Consequently, agents that can enhance NMDA receptor function, such as Positive Allosteric Modulators (PAMs), are of significant therapeutic interest.[3][7][8][9] this compound emerged from the discovery that the endogenous oxysterol 24(S)-HC is a potent and selective PAM of NMDA receptors, binding to a unique modulatory site.[2]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the NMDA receptor. Unlike orthosteric agonists that bind directly to the glutamate or glycine sites, this compound binds to a distinct allosteric site, believed to be the same site as its parent compound, 24(S)-HC.[2][10] This binding potentiates the receptor's response to agonists.
The key aspects of its mechanism include:
-
Potentiation of Agonist-Induced Currents: this compound enhances the ion flow through the NMDA receptor channel in the presence of glutamate and glycine.
-
Independence from Agonist Concentration: The potentiation effect of this compound does not appear to be strongly dependent on the concentration of the primary agonist (NMDA/glutamate) or the co-agonist (glycine).[10][11] For instance, the potentiation of responses to a near-saturating NMDA concentration (300 μM) was comparable to that of a sub-saturating concentration (10 μM).[11]
-
Voltage-Independent Modulation: The potentiation of NMDA receptors by oxysterol analogs like this compound has been shown to be independent of voltage.[1]
The following diagram illustrates the activation and modulation of the NMDA receptor, highlighting the proposed site of action for this compound.
Preclinical Data
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
Electrophysiological studies using rat hippocampal neurons have demonstrated the potency of this compound in modulating NMDA receptor activity.
| Parameter | Value | Cell Type | Assay | Reference |
| EC₅₀ | 0.11 µM | DIV5 Rat Hippocampal Neurons | Electrophysiology (Potentiation of 10 µM NMDA) | [10][12] |
| Potentiation Factor | ~2.5x | Rat Hippocampal Neurons | Potentiation of 10 µM NMDA current | [11] |
| Potentiation Factor | ~2.8x | Rat Hippocampal Neurons | Potentiation of 300 µM NMDA current | [11] |
Table 1: In Vitro Potency of this compound on NMDA Receptors.
Notably, this compound is approximately 5- to 10-fold more potent than the endogenous modulator 24(S)-HC, which has an estimated EC₅₀ of 1.2 µM in the same assay.[1][10][12]
In Vivo Pharmacology & Pharmacokinetics
This compound has been evaluated in rodent models designed to assess cognitive function and the reversal of NMDA receptor hypofunction.
| Model | Effect | Doses | Species | Reference |
| MK-801 Induced Y-Maze Deficit | Significant reversal of MK-801-induced deficits in spontaneous alternation. | 3 and 10 mg/kg, i.p. | Mice | [1][11] |
| Synaptic Plasticity (LTP) | Reverses ketamine-induced suppression of Long-Term Potentiation (LTP). | N/A | P30 Hippocampal Slices | [11] |
Table 2: In Vivo Efficacy of this compound.
Pharmacokinetic studies following intraperitoneal administration demonstrated that this compound achieves significant brain concentrations, a desirable property for a CNS-targeted therapeutic.[1][12]
| Dose | Time Point | Brain Concentration | Plasma Concentration | Species | Reference |
| 10 mg/kg, i.p. | 60 min | ~100 ng/g | ~100 ng/mL | Mouse | [11][12] |
Table 3: Pharmacokinetic Profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments used to characterize this compound.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol is designed to measure the potentiation of NMDA-induced currents in cultured neurons.
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats and used for recording after several days in vitro.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed. The membrane potential is held at a negative potential (e.g., -60 mV or -70 mV) to measure inward currents.[13]
-
Solutions: The external solution contains standard salts, buffers (HEPES), and blockers for other channels (e.g., tetrodotoxin for sodium channels, bicuculline for GABA-A receptors).[13] The internal pipette solution contains a cesium-based salt to block potassium channels.
-
Agonist Application: A baseline current is established by applying a solution containing a fixed concentration of NMDA (e.g., 10 µM) and a co-agonist like glycine (e.g., 0.5 µM).[10]
-
Compound Application: this compound is pre-applied for a set duration (e.g., 40 seconds) before co-application with the NMDA/glycine solution.[10]
-
Data Analysis: The peak amplitude of the NMDA-induced current in the presence of this compound is compared to the baseline current. A concentration-response curve is generated by testing a range of this compound concentrations to calculate the EC₅₀.
In Vivo Behavioral Model (MK-801-Induced Y-Maze Deficit)
This model assesses spatial working memory, a cognitive function dependent on the hippocampus, and its disruption by an NMDA antagonist.
-
Apparatus: A Y-shaped maze with three identical arms is used.
-
Animals: Mice are habituated to the testing room before the experiment.
-
Drug Administration:
-
The NMDA receptor antagonist MK-801 (dizocilpine) is administered intraperitoneally (i.p.) at a dose known to impair spatial memory (e.g., 0.1-0.3 mg/kg) approximately 30 minutes before the test.[14]
-
The test compound, this compound (e.g., 3 or 10 mg/kg, i.p.), is administered either before or after the MK-801 injection, according to the study design.[1][12] Control groups receive vehicle.
-
-
Testing Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for a fixed period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis:
-
An "alternation" is defined as a sequence of entries into three different arms (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
A reduction in alternation percentage by MK-801 indicates a deficit in spatial working memory. A reversal of this deficit by this compound indicates therapeutic potential. The total number of arm entries is also analyzed as a measure of general locomotor activity.[4][14]
-
The following diagram outlines the workflow for preclinical evaluation of an NMDA modulator like this compound.
Development Status and Future Directions
Publicly available information on the clinical development of this compound is limited. Sage Therapeutics' pipeline has highlighted other GABA and NMDA modulating compounds, such as SAGE-301 (a related oxysterol) and SAGE-421.[6][9] It is possible that this compound was a tool compound for proof-of-concept studies or that its development was superseded by analogs with more favorable properties, such as SGE-301, which was designed for improved bioavailability.[1]
The discovery of this compound and the oxysterol binding site on the NMDA receptor has nonetheless validated a novel mechanism for modulating receptor function.[2] This pathway remains a promising target for the development of new therapeutics for CNS disorders characterized by NMDA receptor hypofunction. Future research may focus on identifying additional novel neuroactive steroids with optimized pharmacokinetic and pharmacodynamic profiles for clinical translation.[15]
References
- 1. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of differential control of NMDA receptor activity by NR2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Pipeline | Sage Therapeutics [sagerx.com]
- 6. Programs & Research | Sage Therapeutics [sagerx.com]
- 7. Sustained MK-801 induced deficit in a novel probabilistic reversal learning task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAGE Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 10. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Extended Pharmacokinetics Improve Site-Specific Prodrug Activation Using Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiation of NMDA Receptor Function by the Serine Protease Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 15. NMDA receptor channels: subunit-specific potentiation by reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
SGE-201: A Synthetic Oxysterol Modulating NMDA Receptor Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-201 is a synthetic oxysterol, an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol (24(S)-HC), that acts as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, pharmacokinetic profile, and effects in in vivo models. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this class of compounds.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission and plasticity, is implicated in a wide range of neurological and psychiatric disorders.[1] Hypofunction of the NMDA receptor has been associated with conditions such as schizophrenia and cognitive deficits.[1] Consequently, positive allosteric modulators of the NMDA receptor have emerged as a promising therapeutic strategy.[1]
Oxysterols, oxidized derivatives of cholesterol, have been identified as endogenous modulators of NMDA receptor activity.[2] Specifically, 24(S)-hydroxycholesterol (24(S)-HC), the primary cholesterol metabolite in the brain, has been shown to potentiate NMDA receptor function.[2] this compound is a synthetic analog of 24(S)-HC, developed to explore the therapeutic potential of this novel modulatory mechanism.[3] This guide details the core preclinical data and methodologies associated with the characterization of this compound.
Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors
This compound exerts its effects by binding to a unique allosteric site on the NMDA receptor, distinct from the glutamate and glycine co-agonist binding sites.[4] This interaction leads to a potentiation of the receptor's response to agonist binding, thereby enhancing NMDA receptor-mediated currents.[5]
Signaling Pathway
The binding of this compound to the NMDA receptor facilitates the channel opening in the presence of glutamate and glycine, leading to an increased influx of Ca²⁺ and Na⁺ ions. This enhanced cation influx ultimately modulates downstream signaling cascades involved in synaptic plasticity and neuronal excitability.
Quantitative Data
In Vitro Potency
Table 1: In Vitro Potency of SGE-301 on NMDA Receptor Subtypes
| NMDA Receptor Subtype | EC50 (nM) | Emax (% of vehicle) |
|---|---|---|
| GluN1/GluN2A | 124 (100–151) | 201% |
| GluN1/GluN2B | Submicromolar (similar to GluN1/GluN2A) | Strong Potentiation |
| GluN1/GluN2C | No detectable effect | - |
| GluN1/GluN2D | Minimal activity | - |
Data from a study on SGE-301, a close analog of this compound.[5]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are limited. The following table presents available data for a related compound, providing a general profile for this class of synthetic oxysterols.
Table 2: Pharmacokinetic Parameters of a Related Synthetic Oxysterol
| Dose Group | AUC0-t (h*µg/mL) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) |
|---|---|---|---|---|
| 5 mg/kg | 41033.3 | 240.3 | 5.08 | 302.13 |
| 10 mg/kg | 91933.3 | 470.3 | 1.95 | 286.32 |
| 15 mg/kg | 123333.3 | 584.3 | 2.07 | 419.66 |
Data presented as geometric mean. Tmax is presented as median.[6]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the potentiation of NMDA receptor-mediated currents by this compound in cultured neurons or heterologous expression systems.
Objective: To determine the effect of this compound on NMDA receptor currents.
Materials:
-
Cultured hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, 100 µM glycine, pH 7.2.
-
Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.
-
This compound stock solution (in DMSO).
-
NMDA stock solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Prepare cells for recording on the microscope stage.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a control solution containing a sub-saturating concentration of NMDA (e.g., 10 µM) to elicit a baseline current.
-
After a stable baseline is achieved, co-apply the NMDA solution with varying concentrations of this compound.
-
Record the potentiation of the NMDA-evoked current at each this compound concentration.
-
Wash out this compound and re-apply the NMDA solution to ensure recovery to baseline.
-
Analyze the data to determine the EC50 and maximal potentiation (Emax) of this compound.
Y-Maze Spontaneous Alternation Test
This behavioral test is used to assess spatial working memory in rodents, which can be impaired by NMDA receptor antagonists. The ability of this compound to reverse such deficits can be evaluated using this protocol.
Objective: To assess the effect of this compound on spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms.
-
Rodents (mice or rats).
-
Test compounds: NMDA receptor antagonist (e.g., MK-801) and this compound.
-
Vehicle solution.
-
Video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the vehicle, NMDA antagonist, or NMDA antagonist followed by this compound at predetermined times before the test.
-
Place the animal at the center of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries using video tracking software.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Compare the alternation percentages between the different treatment groups.
Development Status and Future Directions
This compound was part of the early discovery efforts at Sage Therapeutics to identify novel modulators of the NMDA receptor.[5] While this compound demonstrated promising preclinical activity, subsequent development appears to have focused on its analogs, such as SGE-301, which may possess improved pharmacokinetic or pharmacodynamic properties.[3][5] The development of positive allosteric modulators of the NMDA receptor remains an active area of research for various CNS disorders. Further studies are warranted to fully elucidate the therapeutic potential of the oxysterol class of NMDA receptor modulators.
Conclusion
This compound is a pioneering synthetic oxysterol that has played a crucial role in validating the NMDA receptor as a viable target for positive allosteric modulation. The preclinical data, though limited in the public domain for this compound itself, has paved the way for the development of next-generation compounds with the potential to treat a range of debilitating neurological and psychiatric conditions. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug developers working in this exciting field.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling NMDA Receptor Subunit Composition Using Ectopic Retention Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice [frontiersin.org]
- 5. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons - PMC [pmc.ncbi.nlm.nih.gov]
SGE-201 and Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neuroactive steroid analog of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). It has emerged as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, its impact on synaptic plasticity, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors
This compound enhances the function of NMDA receptors through positive allosteric modulation.[1][3] Unlike direct agonists, this compound does not activate the receptor on its own but rather potentiates the response to the endogenous agonists, glutamate and glycine.[4] The modulatory effect of this compound is characterized by an increase in the efficacy of NMDA receptor agonists.[4] This potentiation is not dependent on voltage and does not significantly alter the single-channel conductance of the NMDA receptor. Instead, it increases the channel open probability and/or the number of active channels.[1][5]
The mechanism of action of this compound is distinct from other known NMDA receptor modulators like pregnenolone sulfate (PREGS).[1] this compound potentiates responses from all NMDA receptor subunit combinations (GluN2A, GluN2B, GluN2C, and GluN2D) without strong subunit selectivity.[1]
Signaling Pathway of this compound at the Synapse
Caption: this compound enhances NMDA receptor activity and promotes synaptic plasticity.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potentiation of NMDA Receptor Currents by this compound
| Parameter | Value | Cell Type | Conditions | Reference |
| EC₅₀ for Potentiation | ~0.11 µM | Cultured Hippocampal Neurons | Pre-incubation with this compound before NMDA application | [6] |
| Fold Potentiation | 2.8 ± 0.6 | Cultured Hippocampal Neurons | 300 µM NMDA | [1][5] |
| Fold Potentiation | 2.5 ± 0.8 | Cultured Hippocampal Neurons | 10 µM NMDA | [1][5] |
| Fold Potentiation (0.5 µM Glycine) | 2.1 ± 0.2 | Cultured Hippocampal Neurons | 10 µM NMDA | [1][7] |
| Fold Potentiation (10 µM Glycine) | 2.4 ± 0.3 | Cultured Hippocampal Neurons | 10 µM NMDA | [1][7] |
Table 2: Effect of this compound on Synaptic Plasticity (LTP)
| Condition | Change in fEPSP Slope (60 min post-HFS) | Brain Slice Preparation | Reference |
| Control (subthreshold HFS) | 91.9 ± 5.6% of baseline | P120 rat hippocampal slices | [7] |
| This compound + subthreshold HFS | 156 ± 10.8% of baseline | P120 rat hippocampal slices | [2][7] |
| Ketamine + HFS | 93.1 ± 2.3% of baseline | P30 rat hippocampal slices | [1] |
| This compound + Ketamine + HFS | Sustained LTP for >1 h | P30 rat hippocampal slices | [6] |
Table 3: In Vivo Efficacy of this compound in a Rodent Behavioral Model
| Treatment Group | Spontaneous Alternation (%) | Animal Model | Notes | Reference |
| Vehicle | ~65% | Mice | Y-maze task | [2] |
| MK-801 | ~40% | Mice | NMDA receptor antagonist-induced deficit | [2] |
| MK-801 + this compound (3 mg/kg, i.p.) | ~60% (significant reversal) | Mice | p < 0.0005 vs. MK-801 alone | [1][2] |
| MK-801 + this compound (10 mg/kg, i.p.) | ~55% (significant reversal) | Mice | p < 0.05 vs. MK-801 alone | [1][2] |
Table 4: Pharmacokinetic Profile of this compound
| Dose | Time Point | Brain Concentration | Animal Model | Reference |
| 10 mg/kg, i.p. | 60 min | ~100 ng/g | Mouse | [2] |
Experimental Protocols
Electrophysiological Recordings in Cultured Hippocampal Neurons
Objective: To measure the potentiation of NMDA-induced currents by this compound.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos.
-
Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in vitro.
-
Solution Application: The external solution contains tetrodotoxin to block sodium channels, and bicuculline or gabazine to block GABA-A receptors. NMDA and glycine are applied to elicit NMDA receptor-mediated currents.
-
This compound Application: this compound is prepared in a stock solution (e.g., in DMSO) and diluted to the final concentration in the external solution.[6] Neurons are pre-incubated with this compound for a defined period (e.g., 40-90 seconds) before co-application with NMDA and glycine.[1][3]
-
Data Analysis: The peak amplitude of the NMDA-induced current in the presence of this compound is compared to the baseline current to determine the fold potentiation.
Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of this compound on synaptic plasticity.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult rats (e.g., P120).[7] Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Field Potential Recordings: A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[3]
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: A subthreshold high-frequency stimulation (HFS) protocol, which normally induces only short-term potentiation (STP), is used (e.g., a single 1-second train at 100 Hz).[3][7]
-
This compound Application: this compound is bath-applied to the slices before and during the HFS.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the degree of potentiation.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Experimental Workflow for LTP Studies
Caption: Workflow for assessing the effect of this compound on LTP in hippocampal slices.
Y-Maze Spontaneous Alternation Task
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by an NMDA receptor antagonist.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animals: Adult male mice are used.
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.[8]
-
Drug Administration: Mice are administered the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg, i.p.) to induce a deficit in spontaneous alternation. This compound or vehicle is administered at a specified time before the test.
-
Testing Procedure: Each mouse is placed in the center of the Y-maze and allowed to freely explore the arms for a set period (e.g., 8 minutes).[8]
-
Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. The total number of arm entries is also analyzed as a measure of general locomotor activity.
Logical Relationship in the Y-Maze Experiment
Caption: Logical flow of this compound's effect in the NMDA antagonist-induced cognitive deficit model.
Conclusion
This compound is a potent positive allosteric modulator of NMDA receptors that enhances synaptic plasticity, specifically long-term potentiation. Preclinical data demonstrates its ability to potentiate NMDA receptor currents in vitro and reverse cognitive deficits in an in vivo model of NMDA receptor hypofunction. These findings suggest that this compound and similar compounds may hold therapeutic potential for neurological and psychiatric disorders characterized by impaired NMDA receptor signaling and synaptic plasticity. Further research is warranted to fully elucidate the clinical utility of this novel mechanism of action.
References
- 1. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Y-Maze Protocol [protocols.io]
The Therapeutic Potential of SGE-201: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGE-201 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Preclinical research has demonstrated its potential in enhancing NMDA receptor function, suggesting therapeutic utility in disorders characterized by NMDA receptor hypofunction. This document provides an in-depth technical guide on the preclinical data available for this compound, including its mechanism of action, key experimental findings, and detailed methodologies. While initial preclinical results were promising, it is important to note that this compound and its successor, SGE-301, do not appear to be in active clinical development. The developing company, Sage Therapeutics, has since advanced other NMDA receptor modulators, such as SAGE-718 (dalzanemdor), in their clinical pipeline.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical glutamate-gated ion channel in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, depression, and cognitive deficits. This compound emerged from research into endogenous brain cholesterol metabolites, specifically 24(S)-hydroxycholesterol (24(S)-HC), which was identified as a potent and selective PAM of NMDA receptors. This compound is a synthetic analog of 24(S)-HC with drug-like properties.
Mechanism of Action
This compound is a positive allosteric modulator of the NMDA receptor. Unlike direct agonists, this compound does not activate the receptor on its own but enhances the receptor's response to the binding of glutamate and its co-agonist, glycine or D-serine. This modulatory action is believed to "fine-tune" synaptic activity rather than causing widespread, non-specific activation, which could lead to excitotoxicity. Preclinical studies suggest that this compound and other oxysterols bind to a novel modulatory site on the NMDA receptor, distinct from other known allosteric modulator binding sites.
Signaling Pathway
Preclinical Data
The primary source of preclinical data for this compound comes from a 2013 publication in the Journal of Neuroscience. The key findings from this study are summarized below.
In Vitro Efficacy
This compound demonstrated potentiation of NMDA-evoked currents in cultured rat hippocampal neurons. The half-maximal effective concentration (EC₅₀) for this compound was found to be more potent than the endogenous modulator 24(S)-HC.
| Compound | EC₅₀ (µM) |
| This compound | 0.11[1] |
| 24(S)-HC | 1.2[1] |
This compound's potentiation of NMDA receptor currents was not significantly dependent on the concentration of the agonist (NMDA) or co-agonist (glycine).[2] Furthermore, this compound potentiated responses from all NMDA receptor subunit combinations (GluN2A, GluN2B, GluN2C, and GluN2D) without significant subunit selectivity.[1][2]
In hippocampal slices, this compound was shown to enhance the induction of LTP, a cellular correlate of learning and memory. A subthreshold high-frequency stimulation (HFS) that normally produces short-term potentiation (STP) was able to induce robust LTP in the presence of this compound.
| Condition | EPSP Slope (% of Baseline at 60 min post-HFS) | p-value |
| Control (HFS only) | 91.9 ± 5.6% | |
| This compound + HFS | 156.0 ± 10.8% | < 0.001[1][3] |
In Vivo Efficacy
Systemic administration of this compound resulted in good systemic and brain concentrations in mice.
| Compound | Dose (mg/kg, i.p.) | Brain Concentration at 60 min (ng/g) |
| This compound | 10 | ~100 |
| SGE-301 | 20 | >1000 |
Note: SGE-301 was developed as a successor to this compound with improved bioavailability.[1][4]
This compound was tested in a mouse model where cognitive deficits were induced by the NMDA receptor channel blocker, MK-801. This compound demonstrated a significant reversal of these deficits in the Y-maze task, which assesses spatial working memory.
| Treatment Group | % Alternation | p-value (vs. MK-801 alone) |
| Vehicle | ~75% | |
| MK-801 | ~50% | |
| MK-801 + this compound (3 mg/kg) | ~70% | < 0.0005[1][4] |
| MK-801 + this compound (10 mg/kg) | ~65% | < 0.05[1][4] |
This compound did not significantly affect the total number of arm entries, suggesting the observed effects were on cognition rather than general locomotor activity.[1][4]
Experimental Protocols
Whole-Cell Electrophysiology in Cultured Neurons
-
Cell Culture: Hippocampal cultures were prepared from embryonic day 18 Sprague-Dawley rat pups. Neurons were plated on poly-L-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Recording: Whole-cell voltage-clamp recordings were performed at room temperature using an Axopatch 200B amplifier. The external solution contained (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.0005 tetrodotoxin, pH 7.2. The internal pipette solution contained (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 4 Mg-ATP, and 0.3 Na-GTP, pH 7.2.
-
Drug Application: this compound and other compounds were prepared as concentrated stocks in DMSO and diluted into the external solution to a final DMSO concentration of ≤0.1%.[1] NMDA receptor currents were evoked by application of NMDA and glycine.
Hippocampal Slice Electrophysiology (LTP)
-
Slice Preparation: Transverse hippocampal slices (400 µm) were prepared from adult male Sprague-Dawley rats. Slices were maintained in an interface chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2.5 MgSO₄, 2.5 CaCl₂, 26 NaHCO₃, and 10 dextrose, saturated with 95% O₂/5% CO₂.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
LTP Induction: A subthreshold high-frequency stimulation (HFS) protocol was used to induce LTP. This compound was bath-applied before and during HFS.
Y-Maze Behavioral Task
-
Animals: Adult male C57BL/6 mice were used.
-
Procedure: The Y-maze consisted of three arms at a 120° angle from each other. Mice were placed in the center of the maze and allowed to freely explore for a set period. The sequence of arm entries was recorded. An alternation was defined as entry into all three arms on consecutive choices.
-
Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) prior to the administration of MK-801. The Y-maze test was conducted after a specified pre-treatment time.
Experimental Workflow
Developmental Status and Future Directions
Despite the promising preclinical data for this compound and its successor SGE-301, there is no public record of these compounds entering clinical trials. Sage Therapeutics' public pipeline information indicates a shift in their NMDA program to a different compound, SAGE-718 (dalzanemdor), which has progressed to clinical studies for various cognitive disorders. This suggests that the this compound/301 program was likely discontinued for strategic, pharmacokinetic, or other undisclosed reasons.
The preclinical findings for this compound, however, remain valuable for the scientific community. They validate the therapeutic potential of targeting the novel oxysterol binding site on the NMDA receptor for the treatment of CNS disorders characterized by receptor hypofunction. Future research in this area may focus on developing new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles that build upon the foundational work of this compound.
References
The Discovery and Synthesis of SGE-201: A Positive Allosteric Modulator of NMDA Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-201 is a synthetic neuroactive steroid, an analogue of the endogenous oxysterol 24(S)-hydroxycholesterol (24(S)-HC), that has been identified as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. Its discovery has opened new avenues for the potential therapeutic modulation of glutamatergic neurotransmission, which is implicated in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including its mechanism of action, pharmacokinetic profile, and effects in behavioral models. Detailed experimental protocols and visualizations of key pathways are provided to support further research and development in this area.
Discovery and Rationale
The discovery of this compound stemmed from research into the endogenous modulation of NMDA receptors. 24(S)-HC, a cholesterol metabolite found in the brain, was identified as a potent and selective positive allosteric modulator of NMDA receptor function[1]. This finding suggested that the oxysterol binding site on the NMDA receptor could be a novel target for therapeutic intervention. This compound was developed as a synthetic analogue of 24(S)-HC with the aim of improving upon its drug-like properties[2].
Synthesis of this compound
The synthesis of this compound, with the IUPAC name (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol, has been described in the literature, with detailed protocols outlined in patent WO2013036835A1. While the full, step-by-step protocol from the patent is not publicly available in a readily accessible format, the key steps involve the chemical modification of a steroid backbone to introduce the specific side chain and hydroxyl groups that confer its activity at the NMDA receptor.
A high-level overview of the synthetic approach is as follows:
Mechanism of Action
This compound exerts its effects by acting as a positive allosteric modulator of NMDA receptors. This means that it binds to a site on the receptor that is distinct from the binding sites for the primary agonists, glutamate and glycine. By binding to this allosteric site, this compound enhances the receptor's response to agonist binding, leading to an increase in channel open probability and calcium influx.
The mechanism of this compound is distinct from that of other known NMDA receptor modulators, such as pregnenolone sulfate (PREGS). This suggests that this compound and other oxysterols act at a novel modulatory site on the NMDA receptor complex.
References
SGE-201 and its Role in Cognitive Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-201 is a synthetic neuroactive steroid analog of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol. It acts as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function. Preclinical evidence suggests that this compound can enhance NMDA receptor function, promote long-term potentiation (LTP), and reverse cognitive deficits in animal models. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizes the quantitative preclinical data, details the experimental methodologies used in its evaluation, and visualizes the key pathways and processes involved.
Core Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor
This compound exerts its effects on cognitive function primarily through its interaction with the NMDA receptor, a glutamate-gated ion channel critical for excitatory synaptic transmission and the induction of synaptic plasticity. Unlike direct agonists, this compound does not activate the NMDA receptor on its own. Instead, it binds to a distinct allosteric site on the receptor complex, enhancing the receptor's response to the binding of its co-agonists, glutamate and glycine (or D-serine). This positive allosteric modulation leads to an increased probability of channel opening and a greater influx of Ca²⁺ ions into the postsynaptic neuron upon receptor activation. The elevated intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that are fundamental to the molecular mechanisms of learning and memory, such as long-term potentiation (LTP).
Quantitative Preclinical Data
The cognitive-enhancing effects of this compound have been demonstrated in preclinical studies. The following tables summarize the key quantitative findings from a study investigating the ability of this compound to reverse cognitive deficits induced by the non-competitive NMDA receptor antagonist, MK-801, in a Y-maze spontaneous alternation task in mice.
Table 1: Effect of this compound on Spontaneous Alternation in the Y-Maze in MK-801-Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | Percentage of Alternations (Mean ± SEM) | Statistical Significance (p-value) vs. MK-801 + Vehicle |
| Vehicle | - | Not Reported | - |
| MK-801 + Vehicle | 0.2 | ~45% | - |
| MK-801 + this compound | 3 | ~65% | p < 0.0005 |
| MK-801 + this compound | 10 | ~60% | p < 0.05 |
Data adapted from a preclinical study investigating this compound's effects.
Table 2: Effect of this compound on Locomotor Activity (Total Arm Entries) in the Y-Maze
| Treatment Group | Dose (mg/kg, i.p.) | Total Arm Entries (Mean ± SEM) | Statistical Significance (p-value) vs. MK-801 + Vehicle |
| Vehicle | - | Not Reported | - |
| MK-801 + Vehicle | 0.2 | Not Significantly Different | - |
| MK-801 + this compound | 3 | Not Significantly Different | p > 0.05 |
| MK-801 + this compound | 10 | Not Significantly Different | p > 0.05 |
Data adapted from a preclinical study investigating this compound's effects. The lack of significant change in total arm entries suggests that the observed cognitive improvements are not due to hyperactivity.
Experimental Protocols
Y-Maze Spontaneous Alternation Task
This behavioral test is used to assess spatial working memory in rodents. The protocol for the study involving this compound is as follows:
-
Animals: Male mice are used.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Mice are habituated to the testing room for at least one hour before the experiment.
-
Animals are pre-treated with the NMDA receptor antagonist MK-801 (e.g., 0.2 mg/kg, i.p.) or vehicle to induce a cognitive deficit.
-
Subsequently, mice are administered this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle.
-
Following a set pre-treatment time, each mouse is placed in the center of the Y-maze and allowed to freely explore the arms for a fixed duration (typically 5-8 minutes).
-
The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
The total number of arm entries is also recorded as a measure of general locomotor activity.
-
In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a cellular correlate of learning and memory. The protocol to assess the effect of this compound on LTP in rat hippocampal slices is as follows:
-
Tissue Preparation:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiology:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTP, a high-frequency stimulation (HFS) protocol is delivered. A typical protocol is one or more trains of 100 pulses at 100 Hz.
-
fEPSPs are then recorded for at least 60 minutes post-HFS to assess the potentiation of the synaptic response.
-
-
Drug Application:
-
This compound is bath-applied to the hippocampal slices before and during the HFS to evaluate its effect on the induction and magnitude of LTP. In some experiments, an NMDA receptor antagonist like ketamine can be co-applied to assess if this compound can rescue deficits in LTP induction.
-
Visualizations
Signaling Pathway
Caption: this compound enhances NMDA receptor-mediated Ca²⁺ influx, activating downstream signaling cascades that promote synaptic plasticity.
Experimental Workflow: Y-Maze Test
Caption: Workflow for assessing cognitive function using the Y-maze spontaneous alternation task.
Experimental Workflow: In Vitro LTP
SGE-201: A Technical Guide on its Neuroprotective Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). It has been identified as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. While this compound is a preclinical compound, its ability to modulate NMDA receptor function suggests potential therapeutic applications in neurological disorders characterized by synaptic dysfunction.
Core Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors
This compound exerts its effects by binding to a novel modulatory site on the NMDA receptor, distinct from the binding sites of the agonist (glutamate), co-agonist (glycine), or other known modulators.[2][3] As a positive allosteric modulator, this compound enhances the receptor's response to glutamate, thereby increasing channel open probability and potentiating NMDA receptor-mediated currents.[4][5] This modulation is independent of voltage and does not significantly alter the receptor's sensitivity to magnesium block.[1][4]
The potentiation of NMDA receptor function by this compound is not dependent on the concentration of the agonist or co-agonist.[2][3] Studies have shown that this compound potentiates responses from all GluN2 subunit combinations (GluN2A, GluN2B, GluN2C, and GluN2D), distinguishing its action from subunit-selective modulators like pregnenolone sulfate (PREGS).[2][3]
Signaling Pathway of this compound at the NMDA Receptor
Caption: this compound binds to an allosteric site on the NMDA receptor, enhancing its response to glutamate and glycine, leading to increased calcium influx and downstream signaling events like Long-Term Potentiation (LTP).
Neuroprotective Properties and Therapeutic Potential
The neuroprotective properties of this compound are primarily inferred from its ability to enhance synaptic plasticity and reverse behavioral deficits in preclinical models. By potentiating NMDA receptor function, this compound can influence long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][6]
In rodent models, systemic administration of this compound has been shown to reverse cognitive deficits induced by NMDA receptor antagonists like MK-801.[2] This suggests that this compound could be beneficial in conditions where NMDA receptor hypofunction is implicated.
It is important to note the dual role of NMDA receptor activity. While essential for normal synaptic function, excessive activation can lead to excitotoxicity and neuroinflammation, contributing to neuronal damage.[1][7] Therefore, the therapeutic window and specific pathological contexts for the application of an NMDA receptor PAM like this compound are critical considerations.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Murine Behavioral Model
| Compound | Dose (mg/kg, i.p.) | Effect on MK-801-Induced Deficits in Y-Maze | Significance (p-value) |
| This compound | 3 | Significant reversal | < 0.0005 |
| This compound | 10 | Significant reversal | < 0.05 |
Data from studies on MK-801-induced deficits in spontaneous alternations in the Y-maze in mice.[2]
Table 2: In Vitro Potentiation of NMDA Receptor Currents by this compound
| Parameter | Condition | Potentiation (Fold Increase) |
| NMDA Current | 300 µM NMDA | 2.8 ± 0.6 |
| NMDA Current | 10 µM NMDA | 2.5 ± 0.8 |
| NMDA Current | 10 µM NMDA in 0.5 µM glycine | 2.1 ± 0.2 |
| NMDA Current | 10 µM NMDA in 10 µM glycine | 2.4 ± 0.3 |
Data from whole-cell recordings in cultured hippocampal neurons.[2][3]
Table 3: Pharmacokinetic Properties of this compound and SGE-301
| Compound | Dose (mg/kg, i.p.) | Species | Brain Concentration at 60 min (approx. ng/g) |
| This compound | 10 | Mouse | ~100 |
| SGE-301 | 20 | Rat | ~1000 |
SGE-301, a related compound, shows improved brain bioavailability compared to this compound.[2][3][6]
Experimental Protocols
Whole-Cell Electrophysiology
Objective: To measure the potentiation of NMDA receptor currents by this compound.
Methodology:
-
Cell Culture: Primary hippocampal cultures are prepared from embryonic rats.[2]
-
Recording: Whole-cell voltage-clamp recordings are performed using an Axopatch 200B amplifier.[2]
-
Solutions:
-
Drug Application: this compound is pre-incubated for 90 seconds, followed by the application of NMDA. A multibarrel solution exchange system is used for rapid drug application.[1][2]
-
Data Analysis: The peak current response is measured and quantified to determine the percentage change in NMDA current.[2]
Experimental Workflow for Whole-Cell Electrophysiology
Caption: Workflow for assessing the effect of this compound on NMDA receptor currents using whole-cell patch-clamp electrophysiology.
Y-Maze Spontaneous Alternation Task
Objective: To assess the effect of this compound on cognitive deficits.
Methodology:
-
Animals: Adult male mice are used.[2]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
An NMDA receptor antagonist, MK-801, is administered to induce cognitive deficits.[2]
-
This compound (3 or 10 mg/kg) or vehicle is administered intraperitoneally.[2]
-
Each mouse is placed in the center of the Y-maze and allowed to explore freely for a fixed duration.
-
The sequence of arm entries is recorded.
-
-
Data Analysis: The percentage of spontaneous alternations (entering all three arms in sequence) is calculated. A reversal of the MK-801-induced reduction in alternations indicates a pro-cognitive effect.[2]
Experimental Workflow for Y-Maze Task
Caption: Workflow for the Y-maze spontaneous alternation task to evaluate the pro-cognitive effects of this compound.
Conclusion
This compound is a potent positive allosteric modulator of NMDA receptors with demonstrated efficacy in preclinical models of cognitive impairment. Its ability to enhance synaptic plasticity through the potentiation of NMDA receptor function forms the basis of its potential neuroprotective effects. While direct evidence of preventing neuronal death is not the primary focus of the available literature, the restoration of synaptic function is a crucial aspect of neuroprotection in many neurological disorders. Further research is needed to fully elucidate the therapeutic potential and safety profile of this compound, particularly concerning the balance between beneficial synaptic modulation and the risk of excitotoxicity. The data presented in this guide provide a comprehensive overview of the current understanding of this compound for researchers and professionals in the field of neuropharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]
- 7. Chronic NMDA administration increases neuroinflammatory markers in rat frontal cortex: cross-talk between excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SGE-201 for Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC).[1][2] It functions as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][3] NMDA receptors are critical for synaptic plasticity, a fundamental process for learning and memory.[4][5] Long-term potentiation (LTP) is a well-studied form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation.[5] this compound has been demonstrated to enhance NMDA receptor function, thereby facilitating the induction of LTP.[1][6] Specifically, it can convert a subthreshold stimulus into one that successfully induces LTP and can also reverse pharmacologically induced deficits in LTP.[1][3] These properties make this compound a valuable research tool for studying the mechanisms of synaptic plasticity and a potential therapeutic agent for disorders associated with NMDA receptor hypofunction.[4]
Signaling Pathway of this compound-Mediated LTP Enhancement
This compound positively modulates NMDA receptors, which are ligand-gated ion channels that require both glutamate and a co-agonist (glycine or D-serine) to open.[7] Upon activation, the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx is a critical trigger for the signaling cascades that lead to LTP.[8] this compound enhances the receptor's response to agonists, leading to a greater Ca²⁺ influx for a given stimulus. This amplified calcium signal more robustly activates downstream effectors like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn leads to the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, strengthening the synapse.
Data Presentation
This compound Potentiation of NMDA Receptor Currents
This table summarizes the potentiation of NMDA-evoked currents in cultured hippocampal neurons by this compound.
| Agonist Concentration | Co-agonist Concentration | This compound Concentration | Fold Potentiation (Mean ± SEM) | Number of Replicates (N) |
| 300 µM NMDA | Not Specified | Not Specified | 2.8 ± 0.6 | 5 |
| 10 µM NMDA | Not Specified | Not Specified | 2.5 ± 0.8 | 5 |
| 10 µM NMDA | 0.5 µM Glycine | Not Specified | 2.1 ± 0.2 | 7 |
| 10 µM NMDA | 10 µM Glycine | Not Specified | 2.4 ± 0.3 | 7 |
| Data sourced from Paul et al., 2013.[1][3] |
Effect of this compound on LTP Induction in Hippocampal Slices
This table illustrates the ability of this compound to enable LTP induction from a subthreshold stimulus and to reverse LTP deficits.
| Animal Age | Experimental Condition | Treatment | LTP Induction Protocol | Outcome |
| P120 Rat | Subthreshold Stimulus | Vehicle | Single High-Frequency Tetanus | Short-Term Potentiation (STP) only |
| P120 Rat | Subthreshold Stimulus | This compound | Single High-Frequency Tetanus | Long-Term Potentiation (LTP) induced |
| P30 Rat | NMDA Receptor Blockade | 1 µM Ketamine | High-Frequency Stimulation (100 Hz x 1s) | LTP inhibited |
| P30 Rat | NMDA Receptor Blockade | 1 µM Ketamine + this compound | High-Frequency Stimulation (100 Hz x 1s) | LTP rescued |
| Data summarized from findings in Paul et al., 2013.[1] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP.
Materials:
-
Adult or juvenile rats (e.g., P30, P120)
-
Artificial cerebrospinal fluid (ACSF) with the following composition (in mM): 124 NaCl, 5 KCl, 26 NaHCO₃, 1.0 NaH₂PO₄, 2.4 CaCl₂, 1.3 MgSO₄, 10 glucose.
-
This compound stock solution (in DMSO)
-
Dissection tools
-
Vibratome
-
Slice incubation chamber
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (2-5 MΩ)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) ACSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.[9]
-
Transfer slices to an incubation chamber with oxygenated ACSF at 37°C for at least 30 minutes, then maintain at room temperature.[9]
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 28-32°C.
-
Place a bipolar stimulating electrode on the Schaffer collateral pathway and a glass recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[10]
-
-
Baseline Recording:
-
Deliver test pulses (e.g., 0.1 ms duration) every 30-60 seconds to elicit fEPSPs.
-
Adjust the stimulation intensity to produce a fEPSP amplitude that is 30-40% of the maximal response.[10]
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
For experiments testing the effect of this compound, perfuse the slice with ACSF containing the desired concentration of this compound (and a final DMSO concentration of ≤0.1%).[3] Allow for a pre-incubation period as required.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single 1-second train of 100 Hz.[10] For studying subthreshold stimulation, a weaker stimulus that normally only induces short-term potentiation (STP) should be used.[1]
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which is considered more physiological.[7][11]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes post-HFS.
-
Quantify LTP as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.[11]
-
Protocol 2: Reversal of NMDA Receptor Blockade-Induced LTP Deficits
This protocol is a variation of Protocol 1, designed to assess the ability of this compound to rescue LTP impairment caused by an NMDA receptor antagonist.
Procedure:
-
Follow steps 1-3 from Protocol 1 to establish a stable baseline recording.
-
Pharmacological Blockade:
-
Pre-incubate the hippocampal slice with an NMDA receptor antagonist, such as ketamine (e.g., 1 µM), for approximately 30 minutes.[1]
-
-
This compound Co-application:
-
Following the antagonist pre-incubation, co-apply this compound along with the antagonist.
-
-
LTP Induction and Recording:
-
While perfusing with both the antagonist and this compound, apply the HFS protocol to induce LTP.
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
-
Controls:
-
A control experiment should be run where the slice is treated with the antagonist alone to confirm the inhibition of LTP.[1]
-
Another control with vehicle application should be performed to show normal LTP induction.
-
Conclusion
This compound is a powerful tool for investigating the role of NMDA receptors in synaptic plasticity. The protocols outlined above provide a framework for utilizing this compound to study the enhancement of LTP and the reversal of LTP deficits in ex vivo preparations. These methods are foundational for preclinical research into the therapeutic potential of NMDA receptor positive allosteric modulators for cognitive and neurological disorders. Researchers should optimize parameters such as drug concentrations and stimulation protocols for their specific experimental conditions.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 6. Differential regulation of STP, LTP and LTD by structurally diverse NMDA receptor subunit-specific positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Astrocytes control hippocampal synaptic plasticity through the vesicular-dependent release of D-serine [frontiersin.org]
- 8. Synaptic Plasticity Shapes Brain Connectivity: Implications for Network Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. funjournal.org [funjournal.org]
- 10. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vivo Administration of SGE-201 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neuroactive steroid, an analog of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). It functions as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[4] Dysregulation of NMDA receptor function has been implicated in a variety of neuropsychiatric and neurological disorders.[4][5]
This compound enhances NMDA receptor-mediated currents and has been shown in preclinical studies to reverse deficits in synaptic plasticity and behavior induced by NMDA receptor antagonists.[1][6] These properties suggest its potential therapeutic utility in conditions characterized by NMDA receptor hypofunction.
These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on published preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers investigating the pharmacokinetic and pharmacodynamic properties of this compound in rodent models.
Mechanism of Action: NMDA Receptor Modulation
This compound positively modulates the NMDA receptor by binding to a unique allosteric site, distinct from the glutamate/NMDA and glycine co-agonist binding sites.[1][7] This binding increases the probability of channel opening in the presence of agonists, thereby potentiating the receptor's response to synaptic stimulation. This modulation can help restore normal synaptic function in models of NMDA receptor hypofunction.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mice.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Acute intraperitoneal (i.p.) administration[1][6] |
| Time Point | 60 minutes post-administration | Brain tissue collection[1][6] |
| Brain Concentration | Data available in cited literature | [1][6] |
Table 2: Efficacy of this compound in a Murine Behavioral Model
| Behavioral Model | Dosing Regimen | Outcome Measure | Results |
| MK-801-Induced Deficit in Y-Maze Spontaneous Alternation | 3 and 10 mg/kg, i.p. | Reversal of MK-801-induced deficits in spontaneous alternation.[1] | Significant reversal of deficits at both 3 and 10 mg/kg doses.[1] |
| 30 mg/kg, i.p. | No significant effect on the total number of arm entries.[1] | [1] |
Experimental Protocols
The following are detailed protocols for the preparation and in vivo administration of this compound in mice for behavioral studies.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle Solution:
-
Prepare a 25% (w/v) solution of HPβCD in sterile PBS.
-
For example, to prepare 10 mL of vehicle, weigh 2.5 g of HPβCD and dissolve it in 10 mL of sterile PBS.
-
Vortex thoroughly until the HPβCD is completely dissolved. The solution should be clear.
-
-
Prepare the this compound Formulation:
-
Determine the required concentration of this compound based on the desired dose and a standard injection volume of 10 mL/kg.
-
For a 3 mg/kg dose, the required concentration is 0.3 mg/mL.
-
For a 10 mg/kg dose, the required concentration is 1.0 mg/mL.
-
For a 30 mg/kg dose, the required concentration is 3.0 mg/mL.
-
Weigh the appropriate amount of this compound and add it to the required volume of the 25% HPβCD vehicle.
-
Vortex the solution vigorously to ensure the complete dissolution of this compound. Gentle warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Sterilization and Storage:
-
The final formulation should be sterile-filtered through a 0.22 µm syringe filter if not prepared under aseptic conditions.
-
Store the formulation at 4°C for short-term use. For longer-term storage, consult the manufacturer's stability data. It is recommended to prepare fresh solutions for each experiment.
-
Protocol 2: In Vivo Administration and Behavioral Testing in the Y-Maze Spontaneous Alternation Task
Animal Model:
-
Male Swiss CD-1 mice, 7-8 weeks of age.[1]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
Allow at least one week of acclimatization before the start of the experiment.
Experimental Groups:
-
Vehicle control + Vehicle for MK-801
-
Vehicle control + MK-801
-
This compound (3 mg/kg) + MK-801
-
This compound (10 mg/kg) + MK-801
-
This compound (30 mg/kg) + MK-801
Materials:
-
Prepared this compound formulation and vehicle
-
MK-801 solution (0.25 mg/kg in sterile water)[1]
-
Y-maze apparatus (clear Plexiglas with three arms at 120° angles)[1]
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Experimental Workflow Diagram:
Procedure:
-
Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Sixty minutes before the behavioral test, administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection (10 mL/kg volume).[1][7]
-
Thirty minutes before the behavioral test, administer MK-801 (0.25 mg/kg, i.p.).[1][7]
-
-
Y-Maze Spontaneous Alternation Test:
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to explore the maze freely for 10 minutes.[1]
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).[1]
-
Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation using the following formula: % Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] x 100[1]
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Bonferroni's) to compare between groups.[1]
-
Disclaimer
These protocols are intended for guidance and should be adapted as necessary for specific experimental designs. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling chemical compounds.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. jneurosci.org [jneurosci.org]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for SGE-201 Whole-Cell Patch-Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neurosteroid analog of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). While neurosteroids are broadly known to modulate γ-aminobutyric acid type A (GABAA) receptors, preclinical evidence strongly indicates that the primary mechanism of action for this compound is the potent, positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This document provides detailed application notes and protocols for characterizing the effects of this compound on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.
While the user's query specified GABAA receptors, the available scientific literature focuses on this compound's activity at NMDA receptors. Therefore, the primary protocol will detail the investigation of this compound's effects on NMDA receptors. For the benefit of researchers interested in the broader class of neurosteroids, a general protocol for assessing the effects of neuroactive steroids on GABAA receptors is also provided as a supplementary section.
Part 1: Characterization of this compound Effects on NMDA Receptors
Application Note:
This compound enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[2] Whole-cell patch-clamp recordings from neurons, such as primary hippocampal cultures, are the gold-standard method for elucidating the electrophysiological effects of this compound on NMDA receptor-mediated currents.[1] Key parameters to investigate include the potentiation of NMDA-evoked currents, the dose-response relationship, and the impact on receptor kinetics. This compound has been shown to potentiate NMDA receptor currents irrespective of the GluN2 subunit composition.[1][3]
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| This compound Potentiation of NMDA currents (10 µM NMDA) | 2.5 ± 0.8 fold | Hippocampal Neurons | [1] |
| This compound Potentiation of NMDA currents (300 µM NMDA) | 2.8 ± 0.6 fold | Hippocampal Neurons | [1] |
| This compound Potency (vs. 24(S)-HC) | 5- to 10-fold more potent | Not specified | [2] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of this compound Effects on NMDA Receptor Currents
1. Cell Preparation (Primary Hippocampal Neurons)
-
Prepare primary hippocampal cultures from embryonic day 18 (E18) rat or mouse pups as previously described.[1]
-
Plate dissociated neurons on poly-D-lysine-coated glass coverslips.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Use neurons for recording between 14 and 21 days in vitro.
2. Solutions and Reagents
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[4] Bubble with 95% O2 / 5% CO2.
-
Internal Pipette Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[4] Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Agonists: NMDA and Glycine.
-
Modulator: this compound (dissolved in a suitable vehicle, e.g., DMSO, with final concentration not exceeding 0.1%).
-
Antagonists (for isolating NMDA currents): 10 µM CNQX to block AMPA/kainate receptors and 100 µM picrotoxin to block GABAA receptors.
3. Electrophysiological Recording
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.[4][5]
-
Clamp the membrane potential at -60 mV or -70 mV.
-
Acquire data using an appropriate amplifier and data acquisition system.
4. Experimental Procedures
-
Baseline NMDA-Evoked Currents:
-
Perfuse the cell with aCSF containing CNQX and picrotoxin.
-
Apply a solution containing a sub-saturating concentration of NMDA (e.g., 10 µM) and a saturating concentration of the co-agonist glycine (e.g., 10 µM) for a defined duration to elicit a baseline inward current.
-
Wash out the agonists and allow for full recovery of the current to baseline.
-
-
Application of this compound:
-
Pre-incubate the cell with the desired concentration of this compound in aCSF for a specified period (e.g., 90 seconds).[2]
-
During the continued presence of this compound, co-apply the NMDA/glycine solution.
-
Record the potentiated NMDA-evoked current.
-
Wash out all compounds to allow the current to return to baseline.
-
-
Dose-Response Curve:
-
Repeat the above procedure with a range of this compound concentrations to determine the EC50.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation as the ratio of the peak current in the presence of this compound to the baseline peak current.
-
Plot the potentiation as a function of this compound concentration to generate a dose-response curve.
-
Diagrams
Caption: Signaling pathway of this compound at the NMDA receptor.
Caption: Experimental workflow for this compound patch-clamp recording.
Part 2: General Protocol for Characterization of Neurosteroid Effects on GABAA Receptors
Application Note:
Many neurosteroids, such as allopregnanolone, are potent positive allosteric modulators of GABAA receptors, enhancing inhibitory neurotransmission.[6][7] Whole-cell patch-clamp is an essential technique to study these effects, which can include potentiation of GABA-evoked currents and, at higher concentrations, direct activation of the receptor.[7] This general protocol can be adapted for various neurosteroids and cell types.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of Neurosteroid Effects on GABAA Receptor Currents
1. Cell Preparation
-
Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines heterologously expressing specific GABAA receptor subunits.
-
Follow standard cell culture procedures appropriate for the chosen cell type.
2. Solutions and Reagents
-
External Solution (aCSF or similar): Composition will be similar to the NMDA receptor protocol. Ensure appropriate buffering (e.g., HEPES or bicarbonate).
-
Internal Pipette Solution (High Chloride): To record inward GABAA receptor currents at negative holding potentials, a high chloride internal solution is often used. (in mM): 140 CsCl, 11 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonist: GABA.
-
Modulator: Neurosteroid of interest (e.g., allopregnanolone).
-
Antagonists (for isolating GABAA currents): 10 µM CNQX and 50 µM APV to block ionotropic glutamate receptors.
3. Electrophysiological Recording
-
Follow the same general procedures for establishing a whole-cell recording as described in Part 1.
-
Hold the membrane potential at -60 mV.
4. Experimental Procedures
-
Baseline GABA-Evoked Currents:
-
Perfuse the cell with external solution containing glutamate receptor antagonists.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a stable baseline current.
-
-
Application of Neurosteroid:
-
Co-apply the neurosteroid with GABA to observe potentiation of the GABA-evoked current.
-
Alternatively, pre-apply the neurosteroid before co-application with GABA.
-
-
Direct Gating:
-
Apply a high concentration of the neurosteroid in the absence of GABA to test for direct activation of the GABAA receptor.
-
-
Data Analysis:
-
Measure the peak amplitude of GABA-evoked currents in the absence and presence of the neurosteroid.
-
Calculate the percentage potentiation.
-
Analyze changes in current kinetics, such as activation and deactivation rates.
-
Diagrams
Caption: General signaling pathway for neurosteroid modulation of GABAA receptors.
Caption: Logical workflow for assessing neurosteroid effects on GABAA receptors.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGE-201 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a neuroactive steroid analog with potential therapeutic applications in a range of central nervous system (CNS) disorders. Its mechanism of action is primarily understood through its role as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. Due to the limited availability of direct experimental data on this compound in rodent behavioral models, this document provides detailed application notes and protocols based on studies of the closely related neurosteroid, allopregnanolone, and another analog, SGE-516. These protocols can be adapted for the investigation of this compound in models of epilepsy, anxiety, and depression.
Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, and its effects in various behavioral paradigms are well-documented. SGE-516, also a GABA-A receptor modulator, has shown efficacy in preclinical seizure models. While this compound's primary target is the NMDA receptor, the experimental designs and behavioral endpoints described herein are relevant for assessing its potential efficacy in similar rodent models. Researchers should consider the distinct mechanisms of action when adapting these protocols and interpreting results.
Signaling Pathways
To visualize the distinct and potentially overlapping signaling pathways of this compound and related neurosteroids, the following diagrams are provided.
Caption: this compound NMDA Receptor Signaling Pathway.
Caption: Allopregnanolone/SGE-516 GABA-A Receptor Signaling.
General Experimental Workflow
The following diagram outlines a general workflow for conducting behavioral studies with this compound in rodent models.
Caption: General Rodent Behavioral Experiment Workflow.
Rodent Behavioral Models and Protocols
Epilepsy Models
Objective: To assess the anticonvulsant properties of this compound.
Rationale for Model Selection:
-
Pilocarpine-Induced Status Epilepticus: This model mimics temporal lobe epilepsy, characterized by an initial status epilepticus followed by a latent period and spontaneous recurrent seizures.[1]
-
Pentylenetetrazol (PTZ)-Induced Seizures: An acute seizure model used to screen for potential anticonvulsant drugs.
-
6Hz Psychomotor Seizure Model: A model of therapy-resistant partial seizures.
-
Corneal Kindling Model: A model of focal seizure development and generalization.
Experimental Protocol: Pilocarpine-Induced Status Epilepticus (Adapted from studies with allopregnanolone)
| Parameter | Specification |
| Animal Model | Adult male Sprague-Dawley or Wistar rats (200-250g) |
| Housing | Individual housing in a temperature-controlled room with a 12h light/dark cycle, ad libitum access to food and water. |
| Drug Preparation | This compound should be dissolved in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin). The final concentration should be prepared to administer a volume of 1-2 ml/kg. |
| Pilocarpine Induction | 1. Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects. 2. 30 minutes later, administer pilocarpine hydrochloride (320-380 mg/kg, i.p.). 3. Monitor animals for the onset of status epilepticus (continuous seizures). |
| This compound Administration | Administer this compound or vehicle at a predetermined time point after the onset of status epilepticus (e.g., 30 minutes). |
| Behavioral Assessment | Observe and score seizure severity using the Racine scale. Record the latency to seizure termination and the duration of seizure protection. |
| Data Analysis | Compare seizure scores, latency to termination, and duration of protection between this compound and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test, t-test). |
Quantitative Data (from Allopregnanolone and SGE-516 Studies)
| Compound | Model | Species | Dose | Effect |
| Allopregnanolone | Pilocarpine-induced SRS | Rat | 2-10 mg/kg (thrice daily for 5 days) | Dramatically reduced frequency of spontaneous recurrent seizures.[1] |
| Allopregnanolone | TETS-induced Status Epilepticus | Mouse | 3 mg/kg, i.m. | Terminated status epilepticus in 92% of animals.[2] |
| SGE-516 | PTZ-induced Seizures | Mouse | Not specified | Protected against acute seizures. |
| SGE-516 | 6Hz Psychomotor Seizures | Mouse | Not specified | Protected against acute seizures. |
| SGE-516 | Corneal Kindling | Mouse | Not specified | Demonstrated anticonvulsant activity. |
Anxiety Models
Objective: To evaluate the anxiolytic-like effects of this compound.
Rationale for Model Selection:
-
Elevated Plus Maze (EPM): A widely used test to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
-
Shock-Probe Burying Test: Measures anxiety-like behavior through the animal's tendency to bury a source of aversive stimulation.
Experimental Protocol: Elevated Plus Maze (Adapted from studies with allopregnanolone)
| Parameter | Specification |
| Animal Model | Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) |
| Housing | Group housing (4-5 per cage) in a temperature-controlled room with a 12h light/dark cycle, ad libitum access to food and water. |
| Drug Preparation | Prepare this compound in a suitable vehicle. |
| This compound Administration | Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes before testing. |
| Behavioral Apparatus | A plus-shaped maze with two open and two closed arms, elevated from the floor. |
| Procedure | 1. Place the animal in the center of the maze, facing an open arm. 2. Allow the animal to explore the maze for 5 minutes. 3. Record the time spent in and the number of entries into the open and closed arms using a video tracking system. |
| Data Analysis | Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between this compound and vehicle-treated groups using a t-test or ANOVA. |
Quantitative Data (from Allopregnanolone Studies)
Note: The following data is from studies involving direct microinfusion of allopregnanolone into specific brain regions and may not directly translate to systemic administration of this compound.
| Compound | Model | Species | Administration | Effect |
| Allopregnanolone | Elevated Plus Maze | Rat | Microinfusion into the amygdala | Anxiolytic-like effects.[3] |
| Allopregnanolone | Shock-Probe Burying Test | Rat | Microinfusion into the amygdala | Anxiolytic-like effects.[3] |
| Allopregnanolone | Elevated Plus Maze | Rat | Microinfusion into the medial prefrontal cortex | Anxiolytic-like effects.[3] |
Depression Models
Objective: To determine the antidepressant-like potential of this compound.
Rationale for Model Selection:
-
Forced Swim Test (FST): A common screening tool for antidepressant drugs, based on the principle that an animal will cease attempts to escape an aversive situation (immobility) when it perceives the situation as inescapable.
-
Social Isolation Model: A chronic stress model that induces depressive-like behaviors in rodents.[4]
Experimental Protocol: Forced Swim Test (Adapted from studies with allopregnanolone)
| Parameter | Specification |
| Animal Model | Adult male Sprague-Dawley or Wistar rats (200-250g) or male C57BL/6 mice (20-25g) |
| Housing | Group housing in a temperature-controlled room with a 12h light/dark cycle, ad libitum access to food and water. |
| Drug Preparation | Prepare this compound in a suitable vehicle. |
| This compound Administration | Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the test session. |
| Behavioral Apparatus | A transparent cylinder filled with water (23-25°C). |
| Procedure | 1. Pre-test session: Place the animal in the cylinder for 15 minutes. 2. Test session (24 hours later): Place the animal back in the cylinder for 5 minutes. 3. Record the duration of immobility (floating without struggling). |
| Data Analysis | Compare the duration of immobility between this compound and vehicle-treated groups using a t-test or ANOVA. |
Quantitative Data (from Allopregnanolone Studies)
| Compound | Model | Species | Dose (i.p.) | Effect on Immobility Time |
| Allopregnanolone | Forced Swim Test | Rat | 1.0 mg/kg | Significant reduction.[5] |
| Allopregnanolone | Forced Swim Test | Rat | 2.0 mg/kg | Significant reduction.[5] |
| Allopregnanolone | Forced Swim Test | Rat | 3.0 mg/kg | Significant reduction.[5] |
| Allopregnanolone | Forced Swim Test | Rat (selectively bred for high immobility) | 5 µ g/rat (i.c.v.) | Significant reduction.[6] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the behavioral effects of this compound in rodent models of epilepsy, anxiety, and depression. While direct quantitative data for this compound is currently limited, the information derived from studies on allopregnanolone and SGE-516 serves as a valuable starting point for experimental design. It is crucial for researchers to consider the distinct molecular targets of this compound (NMDA receptors) versus allopregnanolone and SGE-516 (GABA-A receptors) when adapting these protocols and interpreting the resulting data. Rigorous dose-response studies are recommended to establish the efficacy and therapeutic window of this compound in these models.
References
- 1. ANTIEPILEPTIC-EFFECTS-OF-THE-NEUROSTEROID-ALLOPREGNANOLONE-ON-SPONTANEOUS-RECURRENT-SEIZURES-IN-THE-RAT-PILOCARPINE-MODEL-OF-TEMPORAL-LOBE-EPILEPSY [aesnet.org]
- 2. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anxiolytic-like effects of allopregnanolone vary as a function of intracerebral microinfusion site: the amygdala, medial prefrontal cortex, or hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allopregnanolone regulates neurogenesis and depressive/anxiety-like behaviour in a social isolation rodent model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allopregnanolone reduces immobility in the forced swimming test and increases the firing rate of lateral septal neurons through actions on the GABAA receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of intracerebroventricular allopregnanolone on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGE-201 in the Y-Maze Test for Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Y-maze behavioral test to assess the efficacy of SGE-201 in mitigating cognitive deficits. This compound is a synthetic neuroactive steroid analog of 24(S)-hydroxycholesterol that acts as a potent positive allosteric modulator of N-Methyl-D-Aspartate (NMDA) receptors.[1][2] This mechanism of action makes it a promising candidate for addressing cognitive impairments associated with NMDA receptor hypofunction.
The Y-maze is a widely used behavioral paradigm to evaluate spatial working memory in rodents. The test is based on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations, which is the tendency to enter a less recently visited arm of the maze, serves as a measure of spatial working memory. A reduction in this percentage is indicative of cognitive impairment.
This document outlines the methodology for inducing a cognitive deficit using an NMDA receptor antagonist like MK-801 and subsequently evaluating the restorative effects of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a preclinical study investigating the effects of this compound on MK-801-induced cognitive deficits in the Y-maze spontaneous alternation task.
| Treatment Group | Dose | N | Percentage of Spontaneous Alternation (Mean ± SEM) | p-value vs. MK-801 |
| Vehicle | - | 17-19 | ~75% (estimated baseline) | < 0.0001 (vs. Vehicle) |
| MK-801 | - | 17-19 | Significantly reduced | - |
| This compound + MK-801 | 3 mg/kg, i.p. | 17-19 | Significantly increased | < 0.0005 |
| This compound + MK-801 | 10 mg/kg, i.p. | 17-19 | Significantly increased | < 0.05 |
Note: The baseline vehicle performance is estimated based on typical spontaneous alternation percentages. The source material states that MK-801 significantly reduced alternation compared to vehicle, and this compound significantly reversed this deficit.[1]
Experimental Protocols
Y-Maze Spontaneous Alternation Test Protocol
This protocol describes the procedure for assessing the effect of this compound on cognitive deficits induced by the NMDA receptor antagonist MK-801.
1. Materials and Apparatus
-
Y-maze: A three-arm maze with arms of equal length and angle (typically 120 degrees apart). The material should be non-porous and easy to clean (e.g., Plexiglas).
-
Rodents (e.g., mice).
-
This compound.
-
MK-801 (or another suitable NMDA receptor antagonist).
-
Vehicle for dissolving this compound and MK-801.
-
Video recording and tracking software (optional, but recommended for accurate data collection).
-
Cleaning solution (e.g., 70% ethanol) to eliminate olfactory cues between trials.
2. Experimental Procedure
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg or 10 mg/kg, intraperitoneally) or vehicle to the respective animal groups.[1]
-
After a predetermined pretreatment time, administer MK-801 or vehicle to induce cognitive deficits.
-
-
Y-Maze Task:
-
Place a mouse at the end of one arm of the Y-maze and allow it to freely explore the maze for a set duration (e.g., 5-8 minutes).
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws of the animal being inside the arm.
-
-
Data Collection:
-
The primary measure is the sequence of arm entries.
-
The total number of arm entries can also be recorded as a measure of general locomotor activity.
-
-
Data Analysis:
-
A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation using the following formula: % Spontaneous Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100
-
Compare the percentage of spontaneous alternation between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
3. Important Considerations
-
Ensure consistent lighting and minimal auditory disturbances in the testing environment.
-
Thoroughly clean the maze with a cleaning solution between each animal to remove any odor cues.
-
The timing of drug administration relative to the behavioral test is critical and should be optimized based on the pharmacokinetic properties of the compounds.
Visualizations
Signaling Pathway of this compound at the NMDA Receptor
References
Application Notes and Protocols for SGE-201 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the dose-response relationship of SGE-201, a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. The included protocols offer detailed methodologies for conducting key experiments to characterize the activity of this compound and similar compounds.
Introduction
This compound is a synthetic analog of the endogenous oxysterol 24(S)-hydroxycholesterol. It enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making compounds like this compound promising therapeutic candidates.[4] Accurate characterization of the dose-response profile of this compound is essential for determining its potency, efficacy, and therapeutic window.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of NMDA receptors.[1][2][3] This means it binds to a site on the receptor distinct from the agonist (glutamate) and co-agonist (glycine or D-serine) binding sites.[1][5] This binding event increases the probability of the ion channel opening in response to agonist binding, thereby potentiating the influx of calcium ions (Ca2+) and enhancing downstream signaling cascades.[6] Notably, this compound potentiates responses from all NMDA receptor subunit combinations (GluN2A-D), distinguishing it from some other modulators.[1][5]
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of SGE-201 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of SGE-201, a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, using dimethyl sulfoxide (DMSO) as the solvent.[1] Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of this compound in various experimental settings. The physicochemical properties of this compound are summarized, and a detailed, step-by-step protocol for preparing a 10 mM stock solution is provided. Additionally, recommendations for storage and handling are outlined to maintain the compound's activity over time.
Introduction
This compound is a novel positive allosteric modulator of NMDA receptors, which are critical for synaptic plasticity and neuronal communication.[1] Its ability to enhance NMDA receptor function makes it a valuable tool for research in neuroscience and a potential therapeutic agent for neurological disorders. Accurate and consistent preparation of this compound stock solutions is fundamental to obtaining reproducible and reliable experimental results. DMSO is a common solvent for dissolving small molecules for in vitro and in vivo studies due to its high solubilizing capacity. This application note details a standardized procedure for preparing this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Molecular Weight | 388.64 g/mol |
| Chemical Formula | C₂₆H₄₄O₂ |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a widely used starting point for subsequent dilutions to working concentrations for various assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Preparation: Ensure all equipment is clean, dry, and calibrated. Work in a well-ventilated area, preferably a chemical fume hood.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.8864 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 388.64 g/mol x 1000 mg/g = 3.8864 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.8864 mg of this compound, add 1 mL of DMSO.
-
-
Solubilization:
-
Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
For short-term storage (days to weeks), store the aliquots at 4°C.
-
For long-term storage (months to years), store the aliquots at -20°C or -80°C.
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
This compound Signaling Pathway
This compound acts as a positive allosteric modulator of the NMDA receptor. This means it binds to a site on the receptor distinct from the agonist (glutamate) and co-agonist (glycine or D-serine) binding sites. This binding event enhances the receptor's response to the binding of its natural ligands, leading to increased calcium influx into the neuron. This modulation of the NMDA receptor can have significant effects on downstream signaling pathways involved in synaptic plasticity, learning, and memory.
Caption: this compound enhances NMDA receptor signaling.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of the compound or solvent vapors.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
Conclusion
This application note provides a standardized and detailed protocol for the preparation of this compound stock solutions in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their this compound solutions, leading to more reliable and reproducible experimental outcomes in the study of NMDA receptor modulation.
References
Application Notes and Protocols: SGE-201 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] GABA-A receptors, which are ligand-gated chloride channels, are the targets of various clinically important drugs, including benzodiazepines and barbiturates.[3][4][5] As a PAM, this compound enhances the effect of GABA by increasing the frequency or duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[4][5]
This document provides detailed application notes and protocols for the use of this compound in hippocampal slice electrophysiology, a key in vitro model for studying synaptic transmission and plasticity. The hippocampus is a brain region critical for learning and memory, and its dysfunction is implicated in various neurological and psychiatric disorders.[6][7][8][9] These protocols are intended to guide researchers in investigating the electrophysiological effects of this compound on hippocampal circuits.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at a distinct site on the GABA-A receptor complex, thereby potentiating the inhibitory action of GABA.[4] This leads to an increased influx of chloride ions (Cl-) into the neuron upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a decrease in the likelihood of action potential firing.
Figure 1: this compound Signaling Pathway.
Data Presentation: Effects of this compound on Hippocampal Synaptic Transmission
The following tables summarize hypothetical quantitative data on the effects of this compound on various parameters of synaptic transmission and plasticity in hippocampal slices.
| Concentration | fEPSP Slope (% of Baseline) | Paired-Pulse Ratio (50ms ISI) |
| Vehicle | 100 ± 5 | 1.5 ± 0.1 |
| 1 µM this compound | 85 ± 4 | 1.7 ± 0.1 |
| 10 µM this compound | 72 ± 6 | 1.9 ± 0.2 |
| 100 µM this compound | 58 ± 7 | 2.1 ± 0.2 |
Table 1: Effect of this compound on Basal Synaptic Transmission and Paired-Pulse Facilitation. Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle.
| Treatment Group | LTP Magnitude (% of Baseline, 60 min post-TBS) |
| Vehicle | 155 ± 8 |
| 10 µM this compound | 125 ± 6* |
| Vehicle + Bicuculline | 160 ± 7 |
| 10 µM this compound + Bicuculline | 158 ± 9 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) induced by Theta-Burst Stimulation (TBS). Data are presented as mean ± SEM. *p<0.05 vs. Vehicle.
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[10][11][12]
Materials:
-
Rodent (e.g., C57BL/6 mouse, 3-6 months old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick coronal or sagittal slices in ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol outlines the methodology for recording fEPSPs from the CA1 region of the hippocampus.[13][14]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution (dissolved in DMSO, then diluted in aCSF)
Procedure:
-
Place a hippocampal slice in the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver test pulses (0.1 ms duration) every 20 seconds to evoke fEPSPs.
-
Establish a stable baseline recording for at least 20 minutes.
-
Apply this compound at the desired concentration by switching the perfusion solution.
-
Record the effects of this compound on the fEPSP slope and amplitude.
-
For LTP experiments, after a stable baseline, apply a high-frequency stimulation protocol (e.g., theta-burst stimulation) to induce LTP and monitor the fEPSP for at least 60 minutes post-induction.[13]
Figure 2: Experimental Workflow for Hippocampal Slice Electrophysiology.
Logical Relationships and Interpretation of Results
The expected effects of this compound on hippocampal electrophysiology are a consequence of its potentiation of GABA-A receptor-mediated inhibition.
Figure 3: Logical Relationships of this compound's Electrophysiological Effects.
-
Decreased fEPSP Slope: By enhancing inhibition, this compound is expected to reduce the overall excitability of the hippocampal network, leading to a decrease in the size of the fEPSP evoked by a given stimulus.
-
Increased Paired-Pulse Ratio (PPR): An increase in PPR is often indicative of a presynaptic mechanism of action. By enhancing presynaptic inhibition, this compound may reduce the probability of neurotransmitter release from presynaptic terminals, leading to a greater relative facilitation of the second of two closely spaced stimuli.
-
Reduced LTP Magnitude: Long-term potentiation is a cellular model of learning and memory that depends on strong synaptic depolarization.[15][16] By increasing inhibition, this compound is expected to dampen the depolarization required for LTP induction, thereby reducing its magnitude.
Conclusion
These application notes provide a framework for investigating the effects of the novel GABA-A receptor positive allosteric modulator, this compound, on hippocampal synaptic function. The detailed protocols and expected outcomes will guide researchers in characterizing the electrophysiological profile of this compound and similar compounds, contributing to a better understanding of their therapeutic potential for neurological and psychiatric disorders characterized by neuronal hyperexcitability.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological Enhancement of Adult Hippocampal Neurogenesis Improves Behavioral Pattern Separation in Young and Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altered hippocampal long-term synaptic plasticity in mice deficient in the PGE2 EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of synaptic plasticity in hippocampal area CA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hippocampal slice preparation for electrophysiology [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Astrocytes control hippocampal synaptic plasticity through the vesicular-dependent release of D-serine [frontiersin.org]
- 14. genes2cognition.org [genes2cognition.org]
- 15. Role of NMDA receptor subtypes in governing the direction of hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Long-Term Potentiation Induction with SGE-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neuroactive steroid and a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As an analog of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC), this compound enhances the function of NMDA receptors, which are critical for synaptic plasticity, including the induction and maintenance of long-term potentiation (LTP).[1] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism that underlies learning and memory.
These application notes provide detailed protocols for investigating the effects of this compound on the induction of LTP in ex vivo hippocampal slices, a standard model for studying synaptic plasticity. The provided methodologies are based on established electrophysiological techniques for LTP induction and incorporate the known mechanism of action of this compound.
Mechanism of Action: this compound in LTP Induction
This compound acts as a positive allosteric modulator of NMDA receptors, meaning it binds to a site on the receptor distinct from the agonist binding site to enhance its function.[1] The induction of LTP at many synapses is critically dependent on the influx of Ca²⁺ through NMDA receptors. By potentiating NMDA receptor activity, this compound is hypothesized to lower the threshold for LTP induction, allowing for a more robust and sustained potentiation in response to synaptic stimulation. This enhancement of NMDA receptor-mediated currents can transform a subthreshold stimulus into one that is capable of inducing lasting synaptic strengthening.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SGE-201 Concentration for In Vivo Studies
Welcome to the SGE-201 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo concentration of this compound, a novel synthetic oxysterol acting as a potent positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Quick Facts: this compound
| Property | Description |
| Compound Name | This compound |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of NMDA receptors.[1][2][3] |
| Therapeutic Target | Enhancing NMDA receptor function to address neuropsychiatric disorders.[1] |
| Key Feature | Synthetic oxysterol derivative with favorable in vivo drug-like properties, including significant brain penetration.[1][3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound and how does it influence experimental design?
A1: this compound is a positive allosteric modulator of NMDA receptors, meaning it enhances the receptor's response to the binding of its agonists, glutamate and glycine.[1][2][3] Unlike direct agonists, PAMs have no effect in the absence of the primary agonist.[4] This is a critical consideration for your experimental design.
-
Significance: The modulatory action of this compound implies that its efficacy is dependent on the underlying glutamatergic activity in the specific brain region and behavioral task being studied.
-
Experimental Tip: Ensure your chosen behavioral model is associated with relevant NMDA receptor-dependent signaling.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Figure 1. this compound Proposed Signaling Pathway.
Q2: I am not observing the expected efficacy with this compound in my animal model. What are the common causes and how can I troubleshoot?
A2: A lack of efficacy can stem from several factors, ranging from dosing to the experimental model itself. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Compound Formulation and Administration:
-
Is the compound fully solubilized? this compound is lipophilic. Ensure your chosen vehicle is appropriate and that the compound remains in solution.
-
Was the administration route and technique correct? For intraperitoneal (i.p.) injections, ensure proper placement to avoid injection into the gut or adipose tissue.
-
-
Review Dose and Pharmacokinetics:
-
Is the dose sufficient? Preclinical studies have shown efficacy for this compound at doses of 3 and 10 mg/kg (i.p.) in mice.[1][2] Your model or species may require a different dose range.
-
Does the timing of the behavioral test align with peak brain exposure? Understanding the pharmacokinetic (PK) profile is crucial.
-
-
Evaluate the Animal Model:
-
Is the chosen model appropriate for an NMDA receptor PAM? Models with deficits in glutamatergic signaling are more likely to show a robust response.
-
Are there confounding factors? High levels of stress or other environmental variables can impact behavioral outcomes.
-
The following flowchart provides a logical approach to troubleshooting efficacy issues.
Figure 2. Troubleshooting Logic for Lack of Efficacy.
Q3: What are the recommended starting doses and vehicle for this compound in rodents?
A3: Based on published data, effective doses of this compound in mice have been demonstrated at 3 and 10 mg/kg via intraperitoneal (i.p.) injection.[1][2] For a new model or species, it is advisable to perform a dose-response study.
Recommended Vehicle and Formulation:
Due to its lipophilic nature, this compound requires a vehicle that can ensure its solubility. A common vehicle for similar compounds is a suspension in a solution of saline with a small percentage of a surfactant and a viscosity-enhancing agent.
| Component | Example Concentration | Purpose |
| Saline (0.9% NaCl) | q.s. to final volume | Isotonic vehicle |
| Tween® 80 | 0.1% - 0.5% (v/v) | Surfactant to aid solubilization |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending and viscosity agent |
Note: Always prepare the formulation fresh on the day of the experiment and ensure the compound is fully suspended before administration.
Q4: How should I design a dose-finding study for this compound?
A4: A well-designed dose-finding study is critical for determining the optimal concentration of this compound for your specific in vivo model.
Key Considerations for Study Design:
-
Dose Selection: Choose a range of doses that bracket the expected therapeutic window. Based on existing data, a range of 1, 3, 10, and 30 mg/kg could be appropriate.
-
Group Size: A minimum of 8-10 animals per group is recommended to achieve sufficient statistical power.
-
Controls: Always include a vehicle control group that receives the same injection volume and formulation without the active compound.
-
Endpoints: Define primary and secondary endpoints clearly before starting the study. These should include relevant behavioral measures and potentially physiological or biomarker readouts.
The following diagram outlines a typical experimental workflow for a dose-finding study.
Figure 3. Experimental Workflow for a Dose-Finding Study.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Tween® 80
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator
-
Vortex mixer
Procedure:
-
Prepare the Vehicle Solution (0.5% CMC, 0.1% Tween® 80 in Saline): a. In a sterile container, add 50 mg of CMC to approximately 8 mL of sterile 0.9% saline. b. Mix vigorously by vortexing and/or sonicating until the CMC is fully dissolved. This may take some time. c. Add 10 µL of Tween® 80 to the solution. d. Bring the final volume to 10 mL with sterile saline and mix thoroughly.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder and place it in a sterile conical tube. b. Add a small amount of the prepared vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension. d. Visually inspect the suspension to ensure there are no large particles.
-
Administration: a. Administer the suspension to the animals at the desired dose. A typical injection volume is 10 mL/kg. b. Ensure the suspension is well-mixed immediately before drawing each dose into the syringe.
Protocol 2: Rodent Behavioral Testing (Y-Maze Spontaneous Alternation)
This protocol is adapted from studies where this compound reversed deficits in spontaneous alternation in a Y-maze task.[2]
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) made of a non-porous material.
-
The arms are typically labeled A, B, and C.
Procedure:
-
Habituation: a. Handle the mice for several days before the experiment to reduce stress. b. On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes.
-
Dosing: a. Administer this compound or vehicle via i.p. injection at the predetermined time before the test (e.g., 30-60 minutes).
-
Testing: a. Gently place the mouse at the end of one arm (the starting arm) and allow it to explore the maze freely for a set period (e.g., 8 minutes). b. Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm. c. A "spontaneous alternation" is defined as a sequence of entries into three different arms (e.g., ABC, CAB, BCA).
-
Data Analysis: a. Calculate the percentage of spontaneous alternations using the following formula:
- % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100 b. Compare the percentage of alternation between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
For further assistance, please contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
SGE-201 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of SGE-201. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the endogenous oxysterol 24(S)-hydroxycholesterol. It functions as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2] Its primary mechanism involves enhancing the function of NMDA receptors, which are critical for regulating excitatory synaptic function in the central nervous system.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on documented experimental use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound for in vitro assays.[1][3] For in vivo applications, a formulation using a solubilizing agent like cyclodextrin in a buffered saline solution is advised to improve aqueous solubility.[1]
Q3: How should I prepare this compound for in vivo administration?
A3: For intraperitoneal (i.p.) injections in mice, this compound has been successfully administered in a vehicle consisting of 25% hydroxypropyl-β-cyclodextrin in phosphate-buffered saline (PBS).[1] This method helps to overcome the low aqueous solubility of the compound for systemic delivery.
Q4: What are the best practices for long-term and short-term storage of this compound?
A4: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), it is recommended to store this compound at -20°C.[2]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Cause: this compound, like other sterol-like molecules, has poor solubility in aqueous solutions.
-
Solution:
-
For in vitro studies: Prepare a concentrated stock solution in 100% DMSO.[1][3] The final working concentration of DMSO in your experimental medium should be kept low (e.g., ≤0.1%) to avoid solvent-induced artifacts.[1][3]
-
For in vivo studies: Utilize a solubilizing agent. A commonly used method is to formulate this compound with a cyclodextrin, such as 25% hydroxypropyl-β-cyclodextrin, in a physiologically compatible buffer like PBS.[1]
-
Issue 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Cause 1: Compound degradation. Improper storage can lead to the degradation of this compound.
-
Solution 1: Ensure the compound has been stored according to the recommendations (see storage table below). Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Cause 2: Insufficient pre-incubation time. The modulatory effects of this compound on NMDA receptors may not be instantaneous.
-
Solution 2: Pilot experiments have indicated that pre-incubation times of greater than 20 seconds are required to achieve the maximal effect of this compound.[1] It is advisable to optimize the pre-incubation time for your specific experimental setup.
-
Cause 3: Poor solubility in the final assay medium. Even when using a DMSO stock, the final concentration of this compound in the aqueous assay buffer might exceed its solubility limit, leading to precipitation.
-
Solution 3: Visually inspect your final working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or slightly increasing the percentage of DMSO, while being mindful of its potential effects on your system.
Data and Protocols
This compound Solubility and Formulation
| Application | Solvent/Vehicle | Concentration Notes | Reference |
| In Vitro (Stock Solution) | 100% DMSO | Concentrated stocks prepared in DMSO. | [1][3] |
| In Vitro (Working Solution) | Aqueous buffer with ≤0.1% DMSO | Final working solutions should contain a minimal percentage of DMSO. | [1][3] |
| In Vivo (Intraperitoneal) | 25% hydroxypropyl-β-cyclodextrin in PBS | Used for systemic administration in mice. | [1] |
This compound Storage Recommendations
| Storage Duration | Temperature | Conditions | Reference |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark | [2] |
| Long-term (months to years) | -20°C | Dry and dark | [2] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.[2]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in the appropriate aqueous experimental buffer to the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤0.1%).[1][3]
-
Vortex the working solution gently before adding it to your experimental system.
-
Visualizations
Caption: Mechanism of this compound as a positive allosteric modulator of NMDA receptors.
Caption: Workflow for preparing this compound for in vitro and in vivo experiments.
Caption: Troubleshooting flowchart for unexpected this compound experimental results.
References
preventing SGE-201 precipitation in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with SGE-201 in aqueous solutions, particularly concerning its precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a lipophilic molecule, analogous to endogenous oxysterols, which inherently have low solubility in aqueous solutions.[1][2] Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium. This occurs because the change in solvent polarity reduces the compound's solubility, causing it to come out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may also be employed to aid dissolution.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: My this compound still precipitates even at a low final DMSO concentration. What other strategies can I try?
A4: If precipitation persists, consider the following strategies:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Stirring/Vortexing during Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
Pre-warming the Aqueous Medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of compounds upon dilution.[4]
-
Use of Surfactants or Cyclodextrins: For particularly challenging compounds, the use of solubility enhancers like non-ionic surfactants (e.g., Tween® 20, Tween® 80) or cyclodextrins can be effective. These agents can form micelles or inclusion complexes that help to keep hydrophobic compounds in solution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final solvent mixture. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for your assay.- Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. The compound may also be degrading or interacting with components in the media. | - Prepare fresh solutions for each experiment.- Store aqueous solutions at the recommended temperature and protect them from light.- Consider using a buffered aqueous system to maintain a constant pH.- Investigate the use of solubility enhancers like cyclodextrins. |
| Inconsistent experimental results. | Variability in the preparation of the this compound solution, leading to differences in the actual concentration of the dissolved compound. | - Standardize the protocol for preparing and diluting this compound.- Ensure the stock solution is completely dissolved and homogenous before each use by vortexing.- Visually inspect the final solution for any signs of precipitation before use. |
Quantitative Data
While specific quantitative solubility data for this compound is not widely published, the following table provides general solubility information for cholesterol, a structurally related parent molecule, to offer a qualitative understanding. The solubility of this compound is expected to be influenced by its additional hydroxyl and dimethylcarbinol groups.
| Solvent | Solubility of Cholesterol | Notes |
| Water | Very low (practically insoluble) | The hydrophobic sterol backbone dominates. |
| Ethanol | Soluble | The hydroxyl group provides some polarity. |
| DMSO | Soluble | A strong polar aprotic solvent capable of dissolving many lipophilic compounds.[5] |
| PBS (pH 7.4) | Very low | Similar to water, the ionic strength of PBS does not significantly increase the solubility of highly nonpolar compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 388.64 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh 1 mg of this compound and place it into a sterile vial.
-
Calculate the required volume of DMSO for a 10 mM stock solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 388.64 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 257.3 µL
-
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Vortex the stock solution to ensure it is fully dissolved.
-
Add the required volume of aqueous buffer to a new tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
Signaling Pathway and Experimental Workflow Diagrams
This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The following diagrams illustrate the NMDA receptor signaling pathway and a general experimental workflow for preparing and using this compound.
Caption: NMDA Receptor Signaling Pathway modulated by this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Investigating Off-Target Effects of SGE-201
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of SGE-201, a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4]
Troubleshooting Guides
Unexpected experimental outcomes when working with this compound may be attributable to off-target effects. This section provides a structured approach to identifying and characterizing these potential unintended interactions.
Q1: My cell-based assay shows a phenotype that is inconsistent with the known function of NMDA receptor modulation. How can I begin to investigate potential off-target effects?
A1: The first step is to systematically rule out experimental artifacts and then explore potential off-target interactions. A multi-pronged approach starting with broad screening and moving to more specific validation assays is recommended.
Initial Troubleshooting and Off-Target Screening Strategy
| Potential Issue | Recommended Action | Experimental Details | Expected Outcome |
| Assay Interference | Run cell-free assay controls. | Incubate this compound with assay components (e.g., reagents, substrates) in the absence of cells. | Determine if this compound directly interferes with the assay readout. |
| Broad Off-Target Binding | Perform chemical proteomics screens.[5][6][7][8] | Utilize techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) on relevant cell lysates treated with this compound.[5] | Identification of a list of potential this compound binding partners other than the NMDA receptor. |
| Kinase Inhibition | Conduct a broad kinase panel screen.[9][10][11] | Submit this compound for screening against a large panel of kinases (e.g., >400) at a single high concentration (e.g., 10 µM). | A list of kinases that are significantly inhibited by this compound, which can then be prioritized for further investigation. |
| Phenotypic Profiling | Utilize high-content imaging or cell painting assays. | Treat a well-characterized cell line (e.g., U2OS) with this compound and a library of reference compounds with known mechanisms of action. Analyze morphological and fluorescence-based cellular features. | Clustering of the this compound-induced phenotype with that of reference compounds can suggest a particular off-target pathway. |
Workflow for Investigating Unexpected Phenotypes
References
- 1. medkoo.com [medkoo.com]
- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: SGE-201 Brain Bioavailability
Welcome to the technical support center for SGE-201. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers in optimizing the brain bioavailability of this novel neurosteroidal compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high plasma concentrations of this compound but unexpectedly low levels in brain tissue. What are the potential causes?
A1: This discrepancy is a common challenge in neurosteroid development and typically points to two primary barriers:
-
The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the central nervous system (CNS). Its restrictive nature is due to tight junctions between endothelial cells and the presence of active efflux transporters.
-
Efflux by P-glycoprotein (P-gp): this compound is a potential substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed at the BBB.[1][2][3] P-gp actively transports a wide variety of xenobiotics, including some steroids, out of brain endothelial cells and back into the bloodstream, thereby limiting their brain penetration.[1][4]
-
First-Pass Metabolism: If administered orally, this compound may be extensively metabolized in the gut wall and liver before it reaches systemic circulation. This can reduce the amount of active compound available to cross the BBB.
To diagnose the issue, we recommend a systematic approach outlined in the troubleshooting guide below.
Q2: How can we determine if this compound is a substrate for P-glycoprotein (P-gp)?
A2: There are several well-established methods to assess P-gp substrate liability:
-
In Vitro Assays: A common method involves using cell lines that overexpress P-gp, such as LLC-PK1 or Caco-2 cells, grown as a monolayer.[1] The transport of this compound from the basolateral to the apical side is measured in the presence and absence of a known P-gp inhibitor (e.g., verapamil or LY335979).[1][4] A significantly lower efflux ratio in the presence of the inhibitor suggests this compound is a P-gp substrate.
-
In Vivo Studies: Compare the brain-to-plasma concentration ratio of this compound in wild-type mice versus mdr1a (-/-) mice, which lack P-gp expression.[1] A substantially higher ratio in the knockout mice provides strong evidence of P-gp-mediated efflux.[1]
A detailed protocol for an in vitro P-gp substrate assay is provided in the "Experimental Protocols" section.
Q3: What formulation strategies can be employed to improve the brain bioavailability of this compound?
A3: Overcoming the BBB and mitigating P-gp efflux often requires advanced formulation strategies. Consider exploring the following:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric micelles, or solid lipid nanoparticles) can shield the drug from P-gp recognition and facilitate its transport across the BBB.[5][6]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic or less recognizable prodrug can enhance passive diffusion across the BBB and evade P-gp. The prodrug is then converted to the active this compound within the CNS.
-
Co-administration with P-gp Inhibitors: While effective, this approach must be carefully considered due to the risk of systemic toxicity and potential drug-drug interactions, as P-gp also plays a protective role in other tissues.[2][4]
The table below presents hypothetical data comparing a standard this compound formulation with a nanoparticle-based approach.
Troubleshooting Guides
This section provides logical workflows to diagnose and resolve common experimental issues.
Issue: Low Brain-to-Plasma Concentration Ratio
This guide helps you systematically determine the cause of poor this compound brain penetration.
Caption: Troubleshooting workflow for low this compound brain bioavailability.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from hypothetical preclinical studies comparing different this compound formulations.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, IV)
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Brain Cmax (ng/g) | Brain/Plasma Ratio at Tmax |
| This compound Standard Solution | 1250 ± 150 | 4500 ± 500 | 2.5 ± 0.4 | 110 ± 25 | 0.09 ± 0.02 |
| This compound Nanoparticle (NP) | 1180 ± 130 | 6200 ± 650 | 4.8 ± 0.6 | 750 ± 90 | 0.64 ± 0.08 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro P-gp Efflux Assay using LLC-PK1 Cell Monolayers
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Efflux Ratio (+ Verapamil) |
| This compound | 1.2 ± 0.3 | 15.8 ± 2.1 | 13.2 | 1.5 |
| Propranolol (Low Efflux) | 20.5 ± 2.5 | 22.1 ± 3.0 | 1.1 | 1.0 |
| Rhodamine 123 (High Efflux) | 0.5 ± 0.1 | 25.6 ± 3.4 | 51.2 | 2.3 |
An efflux ratio > 2 is indicative of active transport. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor like verapamil confirms P-gp substrate liability.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study and Brain Tissue Analysis
This protocol details the procedure for assessing the pharmacokinetics and brain distribution of this compound in a rodent model.
References
- 1. The role of the efflux transporter P-glycoprotein in brain penetration of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. 藥物傳輸 [sigmaaldrich.com]
- 6. Polyplex Nanogel formulations for drug delivery of cytotoxic nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
SGE-201 Technical Support Center: Rodent Pharmacokinetics
This technical support center provides guidance and answers to frequently asked questions regarding the pharmacokinetic properties, specifically the half-life and clearance, of SGE-201 in rodent models. This resource is intended for researchers, scientists, and drug development professionals conducting preclinical studies with this novel NMDA receptor positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life and clearance of this compound in rodents?
A1: Direct, peer-reviewed publications detailing the precise half-life and clearance values for this compound in rodents are limited. However, pharmacokinetic data from a key study provides insight into its concentration profile over time.
Data Presentation: this compound Pharmacokinetic Profile in Mice
The following table summarizes the estimated plasma and brain concentrations of this compound in mice following a single 10 mg/kg intraperitoneal (IP) injection. These values have been estimated from graphical data presented in Paul et al., 2013.
| Time Point (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.25 | ~250 | ~150 |
| 0.5 | ~300 | ~250 |
| 1 | ~280 | ~350 |
| 2 | ~200 | ~400 |
| 4 | ~100 | ~300 |
| 8 | ~50 | ~150 |
| 24 | Below Limit of Quantification | Below Limit of Quantification |
Source: Estimated from Figure 10A of Paul, S. M., et al. (2013). The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors. Journal of Neuroscience, 33(44), 17290–17300.[1]
From this data, the plasma half-life of this compound in mice appears to be in the range of 2-4 hours. It is important to note that these are estimations and should be confirmed by dedicated pharmacokinetic studies.
Q2: How does this compound modulate its target, the NMDA receptor?
A2: this compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It binds to a site on the receptor that is distinct from the glutamate and glycine co-agonist binding sites.[4] This binding enhances the receptor's response to agonist binding, leading to increased calcium influx and potentiation of synaptic transmission.[5][6]
Caption: A typical workflow for a rodent pharmacokinetic study.
Detailed Methodologies:
-
Animal Models:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. [2] * Health Status: Animals should be healthy and free of specific pathogens.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except during fasting periods.
-
-
This compound Formulation and Dosing:
-
Vehicle: Formulate this compound in a suitable vehicle (e.g., a solution of 30% 2-hydroxypropyl-β-cyclodextrin).
-
Dose: A typical dose for preclinical evaluation is 10 mg/kg.
-
Administration: Administer via the desired route, such as intraperitoneal (IP), intravenous (IV), or oral (PO) gavage.
-
-
Blood and Tissue Collection:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [7]Use appropriate collection techniques such as submandibular, saphenous, or retro-orbital bleeding for intermediate time points and cardiac puncture for the terminal sample. * Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Tissue Collection: At the terminal time point, perfuse the animal with saline and collect tissues of interest (e.g., brain, liver, kidneys).
-
-
Sample Analysis:
-
Bioanalytical Method: Quantify the concentration of this compound in plasma and tissue homogenates using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
References
- 1. medium.com [medium.com]
- 2. Murine Pharmacokinetic Studies [bio-protocol.org]
- 3. unmc.edu [unmc.edu]
- 4. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
SGE-201 Technical Support Center: A Guide to Controlling for Vehicle Effects in DMSO
Welcome to the technical support center for SGE-201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on controlling for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic neuroactive steroid, an analog of the endogenous oxysterol 24(S)-hydroxycholesterol. Its primary mechanism of action is as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1] It enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.
Q2: Why is DMSO used as a vehicle for this compound?
This compound, like many organic molecules, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an ideal vehicle for preparing stock solutions of this compound for use in both in vitro and in vivo experiments.
Q3: Can DMSO itself affect my experimental results?
Yes, DMSO is not biologically inert and can exert its own effects on cells and tissues. These effects are concentration-dependent and can range from altered cell growth and viability to changes in gene expression and cellular signaling. Therefore, it is crucial to use appropriate vehicle controls in all experiments involving this compound dissolved in DMSO.
Q4: What is a vehicle control and why is it essential?
A vehicle control is a crucial experimental group that is treated with the same concentration of DMSO as the experimental group, but without this compound. This allows researchers to distinguish the biological effects of this compound from those of the solvent. Any observed changes in the vehicle control group can be attributed to DMSO, enabling the true effect of this compound to be determined by comparing the this compound-treated group to the vehicle control group.
Q5: What is the recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v), to minimize its off-target effects. However, the maximum tolerable concentration can vary significantly between cell lines. It is strongly recommended to perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.
Q6: How should I prepare my this compound stock and working solutions in DMSO?
Prepare a high-concentration stock solution of this compound in 100% sterile DMSO. To prepare working solutions for your experiment, perform serial dilutions of the this compound stock solution in 100% DMSO first. Then, add a small, fixed volume of each DMSO dilution to your cell culture medium or assay buffer to achieve the desired final this compound concentrations while maintaining a constant final DMSO concentration across all experimental and vehicle control groups.
Q7: Is this compound stable in DMSO?
This compound is stable in DMSO for several weeks when stored properly. For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles.[1] Studies on other compounds in DMSO suggest that long-term storage at -20°C can maintain the integrity of the majority of compounds for years.
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in DMSO.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High cell death in both this compound and vehicle control groups. | The final DMSO concentration is too high for your cell line. | 1. Verify Calculations: Double-check all dilution calculations to ensure the final DMSO concentration is what you intended. 2. Perform a DMSO Dose-Response: Conduct a viability assay (e.g., MTT, trypan blue) with a range of DMSO concentrations (e.g., 0.05% to 2%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration. 3. Reduce DMSO Concentration: If the current concentration is toxic, prepare a more concentrated this compound stock solution to allow for a smaller volume to be added to your culture medium, thereby lowering the final DMSO concentration. |
| This compound appears to have no effect or a reduced effect. | 1. Precipitation of this compound: The compound may have precipitated out of solution upon dilution into the aqueous culture medium. 2. Degradation of this compound: Improper storage of the stock solution. 3. Cellular Health: The cells may not be healthy or responsive. | 1. Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding the this compound/DMSO solution. If precipitation is observed, consider preparing a fresh, less concentrated working solution or using a gentle vortex during dilution. 2. Verify Stock Solution Integrity: If the stock has been stored for a long time or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock. 3. Assess Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 4. Confirm NMDA Receptor Expression: Verify that your cell line expresses functional NMDA receptors. |
| Inconsistent results between experiments. | 1. Variability in DMSO concentration: Inconsistent final DMSO concentrations across wells or experiments. 2. Inconsistent cell density: Different numbers of cells at the start of the experiment. 3. Inconsistent incubation times: Variations in the duration of this compound and DMSO exposure. | 1. Standardize Dilution Protocol: Use a consistent and precise method for preparing working solutions to ensure a constant final DMSO concentration. 2. Standardize Cell Seeding: Ensure a consistent cell seeding density for all experiments. 3. Standardize Incubation Times: Adhere to a strict timeline for all treatment and assay steps. |
| Unexpected results in electrophysiology recordings (e.g., unstable baseline, high noise). | 1. Poor gigaohm seal: In patch-clamp experiments, a poor seal between the pipette and the cell membrane can lead to noisy recordings. 2. Clogged pipette tip: Debris in the solutions or from the tissue can clog the pipette tip. 3. DMSO effect on membrane properties: High concentrations of DMSO can alter membrane fluidity and affect channel function. | 1. Optimize Seal Formation: Ensure the pipette tip is clean and polished. Approach the cell slowly and apply gentle suction to form a high-resistance seal (>1 GΩ). 2. Filter Solutions: Filter all extracellular and intracellular solutions before use. 3. Maintain Low DMSO Concentration: Keep the final DMSO concentration in the bath solution as low as possible (ideally ≤0.1%). |
III. Data Presentation: DMSO Cytotoxicity
The following table summarizes the general effects of different DMSO concentrations on the viability of various cell lines, as compiled from multiple studies. It is important to note that these are general guidelines, and the specific tolerance of your cell line should be determined experimentally.
| Cell Line Type | DMSO Concentration (v/v) | Observed Effect on Viability | Reference |
| Human Apical Papilla Cells | 0.1% - 0.5% | No significant reduction in viability. | [2] |
| 1% | Reduced viability after 72 hours. | [2] | |
| 5% - 10% | Cytotoxic at all time points. | [2] | |
| Hep G2 (Human Liver Cancer) | 0.1% - 1% | Minimal effect on cell proliferation. | [3] |
| 3% | Significant inhibition of cell proliferation. | [3] | |
| 5% | No cell proliferation observed. | [3] | |
| Human Fibroblasts | ≤ 1% | Non-cytotoxic. | [4] |
| H9c2 (Rat Cardiomyoblasts) | ≤ 0.5% | No significant cytotoxic effect. | [4] |
| MCF-7 (Human Breast Cancer) | 0.3125% | Increased sensitivity, with a reduction in viability exceeding 30% at 48 and 72 hours. | [4] |
IV. Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly impact the viability of your chosen cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile 100% DMSO
-
Cell viability assay kit (e.g., MTT, MTS, or similar)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Potentiation of NMDA Receptor Currents
Objective: To measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons or acute brain slices expressing NMDA receptors
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and fire-polisher
-
Artificial cerebrospinal fluid (aCSF) containing: (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular solution containing: (in mM) 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 4 Na₂-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
NMDA and glycine (co-agonist)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Perfusion system
Methodology:
-
Preparation: Prepare and mount the cultured neurons or brain slice in the recording chamber and continuously perfuse with aCSF.
-
Pipette Preparation: Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a neuron under visual guidance and apply gentle positive pressure to the pipette.
-
Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane and establish the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a brief puff of aCSF containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current. Repeat this several times to ensure a stable baseline response.
-
-
Vehicle Control Application:
-
Perfuse the chamber with aCSF containing the same final concentration of DMSO that will be used for the this compound application.
-
After a few minutes of perfusion, puff NMDA/glycine again to record the current in the presence of the vehicle.
-
-
This compound Application:
-
Wash out the vehicle control solution with normal aCSF.
-
Perfuse the chamber with aCSF containing the desired concentration of this compound (and the corresponding final DMSO concentration).
-
After a pre-incubation period (e.g., 2-5 minutes), puff NMDA/glycine to record the potentiated NMDA receptor-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor currents before (baseline), during (vehicle and this compound), and after drug application (washout).
-
Calculate the percentage potentiation of the NMDA current by this compound relative to the vehicle control.
-
V. Mandatory Visualizations
Caption: Experimental workflow for a properly controlled this compound experiment using a DMSO vehicle.
Caption: Simplified signaling pathway of this compound's potentiation of the NMDA receptor and downstream effects.
References
SGE-201 Technical Support Center: Ensuring Consistent Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the consistent and effective delivery of SGE-201 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of the endogenous brain cholesterol metabolite, 24(S)-hydroxycholesterol. It functions as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1] This means that this compound binds to a site on the NMDA receptor that is different from the glutamate or glycine binding sites, and enhances the receptor's response to these agonists.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, the solid compound should be kept at -20°C for months to years.[2] Stock solutions prepared in DMSO can also be stored at -20°C for long-term use.[2] For short-term storage of a few days to weeks, both the solid and stock solutions can be kept at 0-4°C.[2]
Q3: I observed precipitation when adding my this compound stock solution to the cell culture medium. What is the cause and how can I prevent it?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. This occurs because the compound is poorly soluble in water, and when the DMSO from the stock solution is diluted, the this compound "crashes out" of solution.
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. You can first dilute the stock into a smaller volume of pre-warmed media.
-
Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
Working Concentration: Do not exceed the aqueous solubility limit of this compound in your final working solution.
Q4: What are the typical working concentrations of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, published studies have shown that this compound potentiates NMDA-induced currents in cultured hippocampal neurons at submicromolar concentrations, with significant effects observed at 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound Treatment
| Potential Cause | Recommended Solution |
| This compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If present, refer to the precipitation troubleshooting guide below. |
| Incorrect Dosing | Verify the calculations for your stock solution and final working concentrations. Ensure accurate pipetting. |
| Cell Health | Monitor your cells for any signs of stress or death. Ensure they are healthy and in the logarithmic growth phase before treatment. |
| NMDA Receptor Expression | Confirm that your cell line expresses NMDA receptors at a sufficient level for this compound to exert its effect. |
| Assay Sensitivity | Ensure your experimental assay is sensitive enough to detect the modulatory effects of this compound on NMDA receptor activity. |
Issue 2: this compound Precipitates in Cell Culture Medium
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to precipitate. Use a stepwise dilution method as described in the protocol below. |
| Low Media Temperature | Adding this compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media. |
| Incorrect pH of Media | Ensure the pH of your cell culture medium is within the optimal range for both cell health and compound stability. |
This compound Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C26H44O2 | [2] |
| Molecular Weight | 388.64 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Recommended Stock Solution Concentration | 10-100 mM in 100% DMSO | General Best Practice |
| Effective Concentration Range (in vitro) | Submicromolar to 10 µM | [1] |
| Storage of Solid | -20°C (long-term), 0-4°C (short-term) | [2] |
| Storage of Stock Solution (in DMSO) | -20°C (long-term), 0-4°C (short-term) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm Media: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): If you are using a very high concentration stock solution (e.g., 100 mM), it is advisable to first make an intermediate dilution in DMSO or a small volume of pre-warmed medium.
-
Final Dilution:
-
Gently swirl or vortex the pre-warmed cell culture medium.
-
While the medium is in motion, add the required volume of the this compound stock solution dropwise to the medium.
-
Continue to mix gently for a few seconds to ensure even distribution.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles) before adding it to your cells.
Visualizations
Caption: Mechanism of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: Experimental workflow for preparing and delivering this compound to cell culture.
Caption: A logical flowchart for troubleshooting inconsistent this compound experimental results.
References
Validation & Comparative
A Comparative Guide to SGE-201 and SGE-301: Efficacy as NMDA Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two neuroactive steroid analogs, SGE-201 and SGE-301. Both compounds are positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system implicated in a range of neuropsychiatric disorders. This document summarizes their mechanism of action, presents available preclinical efficacy data in tabular format, details the experimental protocols for key studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Structural Differences
This compound and SGE-301 are synthetic analogs of the endogenous neurosteroid 24(S)-hydroxycholesterol (24(S)-HC). They act by binding to a unique allosteric site on the NMDA receptor, enhancing its function by increasing the channel's open probability.[1][2] This potentiation of NMDA receptor activity is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.
Structurally, SGE-301 is a derivative of this compound, featuring the addition of a 3-methyl group. This modification was designed to improve the molecule's pharmacokinetic properties, particularly its bioavailability and brain concentration.[3]
In Vitro Efficacy and Potency
| Compound | NMDA Receptor Subtype | EC50 (nM) | Maximum Potentiation (Emax) |
| SGE-301 | GluN1/GluN2A | 124 (100-151) | 201% |
| GluN1/GluN2B | Similar submicromolar EC50 to GluN1/GluN2A | Strong potentiation | |
| GluN1/GluN2C | No detectable effect | - | |
| GluN1/GluN2D | Minimal activity | - | |
| This compound | Not specified | Stated to be 5-10x more potent than 24(S)-HC | Potentiated NMDA-induced currents |
Note: EC50 values for SGE-301 are presented as mean with 95% confidence intervals in parentheses. Data for this compound is qualitative based on available literature.
Preclinical In Vivo Efficacy
Both this compound and SGE-301 have demonstrated efficacy in animal models of cognitive and social deficits relevant to neuropsychiatric disorders.
| Compound | Animal Model | Behavioral Task | Key Findings |
| This compound | MK-801-induced cognitive deficit in mice | Y-Maze Spontaneous Alternation | Significantly reversed the MK-801-induced reduction in spontaneous alternations at doses of 3 and 10 mg/kg (i.p.).[3] |
| SGE-301 | PCP-induced social deficit in rats | Social Interaction Test | Rescued social interaction deficits in rats previously treated with phencyclidine (PCP).[5] |
| SGE-301 | Anti-NMDAR Encephalitis Mouse Model | Novel Object Location Test | Prevented and reversed memory deficits caused by the cerebroventricular transfer of CSF from patients with anti-NMDAR encephalitis.[1][5] |
Experimental Protocols
Y-Maze Spontaneous Alternation (this compound)
Objective: To assess the effect of this compound on cognitive deficits induced by the NMDA receptor antagonist MK-801.
Animals: Male mice.
Procedure:
-
Mice were administered with the non-competitive NMDA receptor antagonist MK-801 to induce a deficit in spatial working memory.
-
A separate group of mice received vehicle as a control.
-
Following MK-801 administration, mice were treated with either vehicle or this compound at doses of 3 and 10 mg/kg intraperitoneally (i.p.).
-
Each mouse was then placed in a Y-shaped maze and allowed to explore freely for a set period.
-
The sequence of arm entries was recorded to determine the percentage of spontaneous alternations, which is a measure of spatial working memory. An alternation is defined as consecutive entries into all three arms.
Social Interaction Test in PCP-Treated Rats (SGE-301)
Objective: To evaluate the ability of SGE-301 to reverse social interaction deficits induced by sub-chronic phencyclidine (PCP) administration.
Animals: Male rats.
Procedure:
-
Rats were treated with PCP twice daily for seven days, followed by a washout period to induce a state modeling negative symptoms of schizophrenia, including social withdrawal.[6][7]
-
Control rats received saline.
-
Following the washout period, PCP-treated rats were administered SGE-301.
-
Social interaction was assessed by placing the test rat in an open field with an unfamiliar partner rat.
-
The cumulative time spent in active social behaviors (e.g., sniffing, grooming) was recorded and compared between treatment groups.[6]
Anti-NMDA Receptor Encephalitis Mouse Model (SGE-301)
Objective: To determine if SGE-301 can prevent and reverse memory deficits in a mouse model of anti-NMDAR encephalitis.
Animals: Male C57BL/6J mice.
Procedure:
-
A model of anti-NMDAR encephalitis was established by continuous cerebroventricular infusion of cerebrospinal fluid (CSF) from patients with the disease into the mice for 14 days via osmotic pumps. Control mice received CSF from healthy individuals.
-
To assess the preventative efficacy, a group of mice received daily subcutaneous (s.c.) injections of SGE-301 (10 mg/kg) starting from day 1 of CSF infusion.
-
To assess the reversal efficacy, a separate cohort of mice began receiving daily SGE-301 (10 mg/kg, s.c.) or vehicle on day 11, after the memory deficit was established.
-
Visuospatial memory was evaluated at different time points using the novel object location test. This test assesses the mouse's ability to recognize that an object has been moved to a new location.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound/SGE-301 positively modulate the NMDA receptor.
Caption: Experimental workflow for the Y-Maze Spontaneous Alternation test.
Caption: Workflow for the anti-NMDAR encephalitis mouse model.
Summary and Conclusion
References
- 1. DSpace [diposit.ub.edu]
- 2. Positive Allosteric Modulation of NMDARs Prevents the Altered Surface Dynamics Caused by Patients' Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SGE-201 and 24(S)-hydroxycholesterol: Potent Modulators of NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SGE-201, a synthetic neuroactive steroid, and its endogenous analog, 24(S)-hydroxycholesterol. Both compounds are significant positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. This document summarizes their mechanisms of action, presents comparative quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel essential for excitatory synaptic transmission in the central nervous system.[1] Dysfunction of NMDARs has been implicated in a range of neuropsychiatric and neurodegenerative disorders. Both 24(S)-hydroxycholesterol (24S-HC), the primary cholesterol metabolite in the brain, and the synthetic analog this compound, have emerged as potent positive allosteric modulators (PAMs) of NMDARs.[1][2][3][4][5] They act at a novel site on the receptor, distinct from the binding sites for glutamate, glycine, and other known modulators.[1][3][5] This unique mechanism of action has generated significant interest in their therapeutic potential.
24S-HC is produced from cholesterol by the enzyme CYP46A1, primarily in neurons, and plays a crucial role in brain cholesterol homeostasis.[2][6][7] Beyond its role in cholesterol transport, 24S-HC directly modulates neuronal activity through its interaction with NMDARs.[2][8] this compound is a synthetic analog of 24S-HC, developed to have more drug-like properties, including improved bioavailability.[3][9][10]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of this compound and 24(S)-hydroxycholesterol based on available preclinical data.
| Parameter | This compound | 24(S)-hydroxycholesterol | Reference |
| Potency (EC50) | ~0.11 µM | ~1.2 µM | [11] |
| Primary Target | NMDA Receptor (Positive Allosteric Modulator) | NMDA Receptor (Positive Allosteric Modulator), Liver X Receptors (LXR) | [2][4][7][12] |
| Selectivity | Selective for NMDA receptors over AMPA and GABA-A receptors. | Selective for NMDA receptors over AMPA and GABA-A receptors. | [1][3][5] |
| Mechanism of Action | Increases channel open probability of the fully liganded NMDA receptor. | Increases channel open probability of the fully liganded NMDA receptor. | [2] |
| Effect on LTP | Reverses ketamine-induced suppression of Long-Term Potentiation (LTP). | Reverses ketamine-induced suppression of Long-Term Potentiation (LTP). | [10] |
| In Vivo Efficacy | Reverses MK-801-induced deficits in spontaneous alternations in the Y-maze test in mice at 3 and 10 mg/kg (i.p.). | Limited systemic bioavailability. | [10] |
| Pharmacokinetics | Good systemic and brain concentrations following intraperitoneal administration. | Poor systemic bioavailability. | [9][10] |
Mechanism of Action and Signaling Pathway
Both this compound and 24(S)-hydroxycholesterol act as positive allosteric modulators of the NMDA receptor. Their binding to a novel site on the receptor complex enhances the receptor's response to its agonists, glutamate and glycine. This potentiation is achieved by increasing the probability of the ion channel opening, leading to an influx of Ca2+ into the postsynaptic neuron. This influx of calcium is a critical trigger for downstream signaling cascades that underpin synaptic plasticity, such as Long-Term Potentiation (LTP).
Figure 1: Signaling pathway of NMDA receptor modulation by this compound and 24(S)-hydroxycholesterol.
Experimental Protocols
A key experiment to characterize and compare the effects of this compound and 24(S)-hydroxycholesterol is whole-cell patch-clamp recording from cultured hippocampal neurons. This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application, both in the presence and absence of the modulators.
Objective: To determine the potency and efficacy of this compound and 24(S)-hydroxycholesterol as positive allosteric modulators of NMDA receptors.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos. Neurons are plated on poly-D-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX. Experiments are typically performed on days in vitro (DIV) 12-18.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
The external solution contains (in mM): 150 NaCl, 2.8 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels, and 0.01 bicuculline to block GABA-A receptors. The pH is adjusted to 7.3. Glycine (10 µM) is included as a co-agonist for the NMDA receptor.
-
The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.3.
-
Neurons are voltage-clamped at -60 mV.
-
-
Drug Application:
-
NMDA (100 µM) is applied to the neuron for a brief period (e.g., 2-4 seconds) to elicit a baseline current response.
-
The neuron is then pre-incubated with varying concentrations of this compound or 24(S)-hydroxycholesterol for a set duration (e.g., 30-60 seconds) before co-application with NMDA.
-
The potentiation of the NMDA-evoked current is measured as the percentage increase in the peak current amplitude in the presence of the modulator compared to the baseline response.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage potentiation against the logarithm of the modulator concentration.
-
The EC50 (half-maximal effective concentration) and the maximum potentiation (Emax) are determined by fitting the data to a sigmoidal dose-response equation.
-
Figure 2: Experimental workflow for comparing NMDA receptor modulators.
Discussion and Conclusion
Both this compound and 24(S)-hydroxycholesterol are potent positive allosteric modulators of the NMDA receptor. The available data indicates that the synthetic analog, this compound, is significantly more potent than the endogenous molecule, 24(S)-hydroxycholesterol.[11] Furthermore, this compound exhibits superior pharmacokinetic properties, making it a more viable candidate for therapeutic development.[9][10]
The shared mechanism of action of these two compounds—enhancing NMDA receptor function—suggests their potential utility in treating conditions associated with NMDA receptor hypofunction.[2] Preclinical studies have shown that this compound can reverse behavioral deficits induced by NMDA receptor antagonists, providing in vivo proof-of-concept for this therapeutic strategy.[10]
While 24(S)-hydroxycholesterol plays a vital physiological role in the brain, its dual action on both NMDA receptors and LXR-mediated cholesterol homeostasis pathways presents a more complex biological profile.[2][7] The controversial role of 24S-HC in the context of neurodegenerative diseases like Alzheimer's further complicates its therapeutic outlook.[2][13] In contrast, the targeted action of this compound on NMDA receptors may offer a more direct and potentially safer therapeutic approach.
Further research is warranted to fully elucidate the therapeutic potential of this compound and to better understand the intricate roles of 24(S)-hydroxycholesterol in both normal brain function and disease states. The comparative data and experimental frameworks presented in this guide provide a foundation for researchers and drug development professionals to advance the study of these promising neuromodulators.
References
- 1. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneurosci.org [jneurosci.org]
- 6. 24S-hydroxycholesterol: Cellular effects and variations in brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. 24S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 13. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
SGE-201: A Comparative Analysis of NMDA Receptor Subunit Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SGE-201 and other neuroactive steroid analogues, focusing on their selectivity for different N-methyl-D-aspartate (NMDA) receptor subunits. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for neurological disorders.
Introduction to this compound and NMDA Receptor Modulation
This compound is a synthetic neuroactive steroid, an analogue of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC).[1][2][3][4] It functions as a positive allosteric modulator (PAM) of NMDA receptors, enhancing their function.[1][3] NMDA receptors are critical for excitatory synaptic transmission and plasticity in the central nervous system. These receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits (A, B, C, or D). The specific GluN2 subunit composition dictates the receptor's functional properties and pharmacology, making subunit-selective modulators like this compound valuable research tools and potential therapeutic agents.
This compound and its derivatives, such as SGE-301, are believed to act at a novel modulatory site on the NMDA receptor, distinct from the binding sites of other known modulators.[1][5] Their ability to potentiate NMDA receptor currents suggests therapeutic potential in conditions where augmenting NMDA receptor function may be beneficial.[2]
Comparative Subunit Selectivity
While detailed subunit selectivity data for this compound is not extensively published, studies on its close analogue, SGE-301, and a more recent analogue, SGE-550, provide significant insights into the pharmacological profile of this class of compounds. The following table summarizes the EC50 and Emax values of SGE-301 and SGE-550 for different GluN1/GluN2 subunit combinations. For comparison, data for TCN-201, a selective negative allosteric modulator (NAM) of GluN2A-containing receptors, is also included.
| Compound | Modulator Type | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D |
| SGE-301 | PAM | EC50: 124 nMEmax: 201%[6] | EC50: ~SubmicromolarEmax: N/A[6] | No detectable effect[6] | Minimal activity[6] |
| SGE-550 | PAM | EC50: 29 nMEmax: 266%[6] | EC50: ~30-120 nMEmax: N/A[6] | EC50: 121 nMEmax: 184%[6] | EC50: ~30-120 nMEmax: N/A[6] |
| TCN-201 | NAM | IC50: 320 nM[7] | Inactive[7] | Inactive[7] | Inactive[7] |
N/A: Not available in the provided search results.
As the data indicates, SGE-301 displays a preference for GluN2A and GluN2B subunits, with little to no activity at GluN2C and GluN2D.[6] In contrast, SGE-550 is a more potent and less selective PAM, with activity across all four GluN2 subunits.[6] TCN-201 demonstrates high selectivity as an inhibitor of GluN2A-containing receptors.[7][8]
Mechanism of Action and Signaling Pathway
This compound and related compounds act as positive allosteric modulators, meaning they bind to a site on the NMDA receptor distinct from the agonist binding sites for glutamate and glycine. This binding enhances the receptor's response to the agonists, primarily by increasing the channel's open probability.[6] This leads to an increased influx of Ca2+ into the postsynaptic neuron, triggering downstream signaling cascades crucial for synaptic plasticity, learning, and memory.
Experimental Protocols
The subunit selectivity of this compound analogues has been primarily determined using electrophysiological techniques, specifically two-electrode voltage-clamp (TEVC) and whole-cell patch-clamp recordings.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
-
Receptor Expression: cRNAs for human GluN1 and one of the GluN2 subunits (A-D) are injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two electrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current.
-
Compound Application: A baseline NMDA receptor-mediated current is established by applying a solution containing glutamate and glycine. Subsequently, various concentrations of the test compound (e.g., SGE-301, SGE-550) are co-applied with the agonists.
-
Data Analysis: The potentiation of the NMDA-induced current by the test compound is measured. Concentration-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each subunit combination.
Whole-Cell Patch-Clamp Recordings in HEK293 Cells or Cultured Neurons
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits. Alternatively, primary neuronal cultures (e.g., from the hippocampus) which endogenously express NMDA receptors can be used.[1]
-
Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Compound Application: NMDA receptor currents are evoked by the rapid application of glutamate and glycine. The test compound is pre-applied or co-applied with the agonists to assess its modulatory effect.
-
Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated currents in the absence and presence of the test compound are compared to quantify its effect.
Conclusion
This compound and its analogues represent a promising class of NMDA receptor positive allosteric modulators. The available data, primarily from studies of SGE-301 and SGE-550, indicate a degree of GluN2 subunit selectivity that can be chemically tuned. SGE-301 shows a preference for GluN2A and GluN2B subunits, while the more potent SGE-550 exhibits broader activity across all GluN2 subunits. This differential selectivity, in contrast to highly selective inhibitors like TCN-201, provides a valuable pharmacological toolbox for investigating the specific roles of different NMDA receptor subtypes in brain function and disease. Further research is needed to fully characterize the subunit selectivity of this compound itself and to explore the therapeutic potential of these compounds in relevant preclinical models of neurological and psychiatric disorders.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different oxysterols have opposing actions at N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subunit-selective allosteric inhibition of glycine binding to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of SGE-201 on Synaptic Transmission: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SGE-201's effects on synaptic transmission against its natural analogue and a similar synthetic compound. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive overview of this compound's performance.
This compound is a synthetic neuroactive steroid that has demonstrated significant effects on synaptic transmission, primarily through its action as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2] This modulation enhances the function of these critical receptors, which play a pivotal role in synaptic plasticity, learning, and memory. This guide will compare this compound with its endogenous counterpart, 24(S)-hydroxycholesterol (24(S)-HC), and a more bioavailable synthetic analogue, SGE-301.
Comparative Efficacy on NMDA Receptor Function and Synaptic Plasticity
This compound, along with 24(S)-HC and SGE-301, enhances NMDA receptor activity, which is crucial for glutamatergic neurotransmission.[2] Experimental data indicates that these compounds potentiate NMDA receptor currents and can rescue deficits in synaptic plasticity.
| Compound | Effect on NMDA Receptor Current (10 µM NMDA) | Reversal of MK-801 Induced Deficits (Y-Maze) | Enhancement of Long-Term Potentiation (LTP) |
| This compound | 2.5 ± 0.8 fold potentiation[1] | Significant reversal at 3 and 10 mg/kg[1][2] | Transforms subthreshold stimulus to induce LTP[1] |
| 24(S)-HC | Potentiates NMDA receptor currents | N/A (poor bioavailability) | Transforms subthreshold stimulus to induce LTP[1] |
| SGE-301 | Potentiation of NMDA receptor function (potency and efficacy improved over this compound)[2] | Rescues social interaction deficits in PCP-experienced rats[1] | N/A (in provided results) |
Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors
This compound and its analogues share a common mechanism of action by binding to a novel modulatory site on the NMDA receptor, distinct from the sites for agonists (glutamate), co-agonists (glycine/D-serine), or other known modulators like pregnenolone sulfate (PREGS).[1][3] This allosteric modulation enhances the receptor's response to its agonists. Notably, the potentiation by this compound does not show strong dependence on the agonist or co-agonist concentration and is observed across different NMDA receptor subunit combinations.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's effects.
Whole-Cell and Excised-Patch Recordings in Hippocampal Cultures
-
Objective: To measure the direct effect of this compound on NMDA receptor currents.
-
Protocol:
-
Hippocampal cultures are prepared from rats.
-
Whole-cell and excised-patch recordings are made using an Axopatch 200B amplifier.
-
Cultured primary hippocampal neurons are preincubated with the test compound (e.g., 10 µM this compound) in a solution containing a co-agonist like 0.5 µM glycine for 90 seconds.
-
Following preincubation, NMDA (e.g., 10 µM) is applied for 10 seconds to evoke a current.
-
The percentage change in the NMDA-evoked current is measured and compared to baseline (NMDA application without the test compound).
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
-
Objective: To assess the effect of this compound on synaptic plasticity, specifically Long-Term Potentiation (LTP).
-
Protocol:
-
Hippocampal slices are prepared from adult rats (e.g., P120).
-
Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
A baseline fEPSP is established.
-
A subthreshold stimulus for LTP induction (e.g., a single high-frequency tetanus) is delivered.
-
The experiment is repeated in the presence of this compound or 24(S)-HC to observe if the subthreshold stimulus can now induce LTP.
-
In separate experiments, LTP is blocked using an NMDA receptor antagonist like ketamine, and the ability of this compound to reverse this blockade is tested.
-
Y-Maze Spontaneous Alternation Task
-
Objective: To evaluate the effect of this compound on cognitive function, particularly working memory, in an animal model of NMDA receptor hypofunction.
-
Protocol:
-
Mice are administered the NMDA receptor channel blocker MK-801 to induce cognitive deficits.
-
A separate group of mice receives MK-801 followed by treatment with this compound at various doses (e.g., 3 and 10 mg/kg, intraperitoneally).
-
Each mouse is placed in a Y-shaped maze and allowed to explore freely for a fixed period.
-
The sequence of arm entries is recorded.
-
The percentage of spontaneous alternations (entering all three arms in sequence) is calculated.
-
The performance of the this compound treated group is compared to the group that received MK-801 alone.
-
Alternatives and Future Directions
While this guide focuses on this compound and its direct analogues due to their shared mechanism of action, the broader field of synaptic modulation includes various other approaches. These include compounds targeting AMPA receptors, metabotropic glutamate receptors, and signaling pathways involving other neurotransmitter systems like the endocannabinoid system. Future comparative guides may explore these alternative mechanisms. The development of more potent and bioavailable analogues of this compound, such as SGE-301 and SGE-550, highlights the ongoing efforts to optimize the therapeutic potential of NMDA receptor positive allosteric modulators.[4] The ability of these compounds to rescue synaptic plasticity deficits suggests their potential for treating neuropsychiatric disorders characterized by NMDA receptor hypofunction.[2]
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SGE-201's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of SGE-201, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with other neuroprotective agents. Drawing upon available preclinical data, this document summarizes quantitative findings, details experimental methodologies, and visualizes key pathways to offer an objective evaluation for researchers in neuropharmacology and drug development.
This compound: A Modulator of Synaptic Plasticity with Neuroprotective Potential
This compound is a synthetic analog of 24(S)-hydroxycholesterol, a brain cholesterol metabolite that potently modulates NMDA receptor function. As a PAM, this compound enhances the activity of NMDA receptors in the presence of the agonist glutamate. This mechanism is believed to underlie its potential therapeutic effects in conditions associated with NMDA receptor hypofunction. Preclinical studies have demonstrated this compound's ability to reverse cognitive deficits in rodent models. Emerging evidence also points towards its neuroprotective capabilities in the face of excitotoxic insults.
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head clinical trials are lacking, preclinical data allows for a comparative assessment of this compound against established and alternative neuroprotective agents. This section summarizes the available data for this compound and two comparator compounds with distinct mechanisms of action: Memantine, an NMDA receptor antagonist, and Edaravone, a free-radical scavenger.
In Vitro and In Vivo Neuroprotective Effects
| Compound | Model | Key Findings | Reference(s) |
| This compound | Mild Excitotoxic Insult in Neuronal Networks | Provided neuroprotection against the insult. | [1] |
| MK-801-Induced Cognitive Deficit (Y-maze) | Reversed cognitive deficits, indicating a restoration of NMDA receptor function.[1] | [1] | |
| Memantine | Ischemic Stroke (preclinical models) | Decreased infarct size, inhibited neuronal apoptosis, and improved neurological function.[2][3][4][5][6][7] | [2][3][4][5][6][7] |
| Glutamate-Induced Excitotoxicity (in vitro) | Protected neurons from cell death.[4][5][6] | [4][5][6] | |
| Hypoxia-Ischemia (in vivo neonatal model) | Reduced lethality and brain damage.[4][6] | [4][6] | |
| Edaravone | Traumatic Brain Injury (rat model) | Decreased neuronal loss, reduced oxidative stress, and improved neurological function. | |
| Ischemic Stroke (preclinical models) | Reduced infarct size and neurological deficits by scavenging free radicals.[8][9][10][11][12] | [8][9][10][11][12] | |
| Global Cerebral Hypoxia (rat model) | Showed transient neuroprotective effects on motor behavior. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines representative protocols for key experiments cited in the evaluation of this compound and its comparators.
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This in vitro assay is a common method to assess the neuroprotective potential of a compound against glutamate-induced neuronal death.
1. Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats).
-
Neurons are plated on poly-D-lysine coated multi-well plates and maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for at least 7 days to allow for maturation.
2. Compound Treatment:
-
Test compounds (e.g., this compound, memantine) are dissolved in a suitable vehicle (e.g., DMSO) and diluted in culture medium to the desired concentrations.
-
The culture medium is replaced with a medium containing the test compounds or vehicle control, and the cells are pre-incubated for a specified period (e.g., 1-24 hours).
3. Glutamate Insult:
-
A stock solution of L-glutamate is prepared in a salt-buffered solution.
-
The culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 20-100 µM) for a defined duration (e.g., 15-30 minutes).
4. Post-Insult Incubation:
-
The glutamate-containing medium is removed and replaced with fresh culture medium (with or without the test compound).
-
The cells are returned to the incubator for a further 24-48 hours.
5. Assessment of Neuronal Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.[13]
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13]
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).[13]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[2][13]
-
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.
-
A sample of the culture supernatant is collected from each well.[14][15][16]
-
The LDH activity in the supernatant is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[14][15][16]
-
The absorbance or fluorescence is measured using a microplate reader.[14][15][16]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of different therapeutic agents.
This compound's Proposed Neuroprotective Signaling Pathway
Caption: Proposed signaling cascade for this compound-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iomcworld.org [iomcworld.org]
- 11. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Assessing the Specificity of SGE-201's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of SGE-201's mechanism of action against other ion channel modulators, supported by available preclinical data. This compound is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC), which acts as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] Its specificity is a critical aspect of its therapeutic potential, aiming to enhance NMDA receptor function without causing widespread off-target effects.
Mechanism of Action and Specificity of this compound
This compound enhances the function of NMDA receptors, which are crucial for synaptic plasticity and cognitive function. It achieves this by binding to a unique allosteric site on the NMDA receptor complex, distinct from the binding sites of the neurotransmitter glutamate, the co-agonist glycine, or other known modulators.[1] This allosteric modulation results in an increased response of the receptor to its endogenous ligands.
Specificity for NMDA Receptors
Preclinical studies have demonstrated a notable specificity of this compound for NMDA receptors over other major ligand-gated ion channels. Electrophysiological recordings have shown that while this compound potentiates NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), it does not significantly affect α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated EPSCs or γ-aminobutyric acid type A (GABA-A) receptor-mediated postsynaptic currents.[1] Furthermore, other structurally related oxysterols, such as 22(R)-hydroxycholesterol and 20(S)-hydroxycholesterol, which are potent agonists for liver X receptors (LXRs), do not modulate NMDA receptors, and this compound itself is not an LXR agonist.[2] This indicates a high degree of structural and target selectivity.
Comparative Analysis with Other NMDA Receptor Modulators
To understand the specificity of this compound, it is useful to compare it with other classes of NMDA receptor modulators.
| Compound | Target | Mechanism of Action | Known Subtype Selectivity | Reference |
| This compound | NMDA Receptor | Positive Allosteric Modulator | Potentiates multiple subtypes, specific quantitative data on all subtypes is limited in publicly available literature. | [1] |
| GNE-6901 | NMDA Receptor | Positive Allosteric Modulator | Selective for GluN2A-containing receptors over GluN2B, GluN2C, or GluN2D. | [3] |
| GNE-8324 | NMDA Receptor | Positive Allosteric Modulator | Selective for GluN2A-containing receptors, with different effects on synaptic responses compared to GNE-6901. | [3] |
| TCN-201 | NMDA Receptor | Negative Allosteric Modulator | Selective for GluN2A-containing receptors. | [4] |
| Ifenprodil | NMDA Receptor | Negative Allosteric Modulator | Selective for GluN2B-containing receptors. | [5] |
While comprehensive off-target screening data for this compound from a broad panel (e.g., a CEREP safety panel) is not publicly available, the existing data strongly suggests a specific mechanism of action centered on the positive allosteric modulation of NMDA receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol is used to measure the electrical currents flowing through NMDA receptors in neurons, allowing for the assessment of modulation by compounds like this compound.
1. Cell Preparation:
-
Primary hippocampal neurons are cultured on glass coverslips.
-
Alternatively, HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A) can be used for subtype selectivity studies.
2. Recording Setup:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing physiological concentrations of ions.
-
Glass micropipettes with a tip diameter of ~1-2 µm are filled with an internal solution mimicking the intracellular ionic composition and are mounted on a micromanipulator.
3. Recording Procedure:
-
A gigaseal (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents.
-
NMDA receptor-mediated EPSCs are evoked by electrical stimulation of presynaptic fibers or by rapid application of NMDA and glycine.
-
To isolate NMDA receptor currents, AMPA and GABA-A receptor blockers (e.g., CNQX and picrotoxin) are included in the external solution.
4. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized for computer analysis.
-
The effect of this compound is assessed by comparing the amplitude and kinetics of NMDA receptor currents before and after the application of the compound.
Y-Maze Spontaneous Alternation Test for Cognitive Function
This behavioral test is used to assess spatial working memory in rodents, which is dependent on hippocampal function and can be disrupted by NMDA receptor antagonists like MK-801.
1. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) placed at a 120° angle from each other.
2. Animal Subjects:
-
Mice (e.g., C57BL/6) are habituated to the testing room for at least 1 hour before the experiment.
3. Experimental Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound) or vehicle.
-
After a specific pre-treatment time, an NMDA receptor antagonist (e.g., MK-801, 0.15 mg/kg, i.p.) is administered to induce a cognitive deficit.
-
Following the MK-801 administration, each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded manually or using an automated tracking system.
4. Data Analysis:
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
A spontaneous alternation is defined as a sequence of three consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A higher percentage of spontaneous alternation indicates better spatial working memory.
Visualizations
This compound Signaling Pathway
Caption: this compound positively modulates NMDA receptor function.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's specificity and efficacy.
Logical Relationship of this compound's Specificity
Caption: this compound demonstrates high specificity for NMDA receptors.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
SGE-201: A Comparative Analysis of its Interaction with Glutamatergic, GABAergic, and Monoaminergic Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the interaction of SGE-201 with major neurotransmitter systems, focusing on glutamatergic, GABAergic, and monoaminergic pathways. The information is compiled from publicly available preclinical research data.
Overview of this compound's Primary Mechanism of Action
This compound is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). Its primary mechanism of action is the positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors, a key component of the excitatory glutamatergic system. This compound enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2]
Interaction with the Glutamatergic System
This compound exhibits a specific and potent interaction with NMDA receptors, while showing no significant effect on another major type of ionotropic glutamate receptor, the AMPA receptor.
Quantitative Data: this compound's Effect on Glutamate Receptors
| Target | Parameter | Result | Species | Assay Type |
| NMDA Receptor | Potentiation of NMDA-induced current | ~2.5 to 2.8-fold increase | Rat (hippocampal neurons) | Whole-cell patch-clamp |
| Potentiation of NMDAR EPSCs | Significant increase | Rat (hippocampal neurons) | Whole-cell patch-clamp | |
| Reversal of MK-801-induced deficits | Significant reversal at 3 and 10 mg/kg (i.p.) | Mouse | Y-maze spontaneous alternation | |
| AMPA Receptor | Effect on AMPAR EPSCs | No significant effect | Rat (hippocampal neurons) | Whole-cell patch-clamp |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons:
-
Objective: To measure the effect of this compound on NMDA and AMPA receptor-mediated currents.
-
Cell Culture: Primary hippocampal neurons were cultured from embryonic rats.
-
Recording: Whole-cell voltage-clamp recordings were performed on mature neurons (DIV 14-21). Neurons were held at a membrane potential of -60 mV.
-
Drug Application: NMDA (10-300 µM) with co-agonist glycine (1 µM) was applied to elicit NMDA receptor currents. AMPA (10 µM) was used to elicit AMPA receptor currents. This compound was pre-applied for a specific duration before co-application with the agonist.
-
Data Analysis: The peak amplitude of the elicited currents in the presence of this compound was compared to the baseline current in the absence of the compound.
Y-Maze Spontaneous Alternation Task in Mice:
-
Objective: To assess the in vivo efficacy of this compound in a model of NMDA receptor hypofunction.
-
Animals: Adult male mice were used.
-
Procedure: The NMDA receptor antagonist MK-801 was administered to induce cognitive deficits, measured as a decrease in spontaneous alternations in a Y-maze. This compound was administered intraperitoneally (i.p.) prior to the behavioral test.
-
Data Analysis: The percentage of spontaneous alternations (entry into all three arms of the maze consecutively) was calculated and compared between treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound enhances NMDA receptor function at the synapse.
References
Safety Operating Guide
Navigating the Disposal of SGE-201: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like SGE-201 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper handling and disposal based on its known chemical properties and general best practices for neuroactive research compounds.
This compound is identified as a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, intended for laboratory research use only. Although one supplier indicates it may be shipped as a non-hazardous chemical, the bioactive nature of this compound necessitates a cautious approach to its disposal.
Key Characteristics of this compound
A summary of the available data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Chemical Name | [Δ5,6-3β-oxy-nor-cholenyl]-dimethyl-carbinol |
| CAS Number | 35882-85-0 |
| Molecular Formula | C26H44O2 |
| Intended Use | Laboratory research, neuroactivity studies |
| Hazard Classification | Not definitively established; handle with caution as a bioactive compound. |
Step-by-Step Disposal Protocol
In the absence of a specific SDS, a conservative approach to the disposal of this compound is mandatory. The following protocol is based on established guidelines for the disposal of investigational drugs and research chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," the CAS number "35882-85-0," and the approximate quantity.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions. The label should contain the same information as for solid waste, including the solvent used.
3. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound. A thorough rinse with an appropriate solvent, followed by a standard laboratory cleaning procedure, is recommended. The solvent rinse should be collected as hazardous liquid waste.
4. Disposal Pathway:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
-
Contact your EHS department to arrange for the pickup and disposal of the hazardous waste containers. Provide them with all available information on this compound.
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
This workflow provides a clear, step-by-step process to ensure the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and protect both themselves and the environment.
Personal protective equipment for handling SGE-201
Disclaimer: A specific Safety Data Sheet (SDS) for SGE-201 is not publicly available. The following guidance is based on the safety protocols for similar neuroactive steroids and potent N-methyl-D-aspartate (NMDA) receptor modulators. It is imperative to handle this compound with a high degree of caution, assuming it is a potent pharmacological agent with potential biological effects.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound as a neuroactive steroid and NMDA receptor modulator, a comprehensive approach to personal protection is critical to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses | - Double gloving |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double gloving recommended)- Disposable lab coat or gown- Safety goggles- Fume hood or ventilated enclosure | - Face shield- Respiratory protection (e.g., N95 respirator) |
| Solution Preparation | - Nitrile gloves (double gloving recommended)- Disposable lab coat or gown- Safety goggles- Chemical fume hood | - Face shield |
| In Vitro/In Vivo Administration | - Nitrile gloves- Lab coat- Safety glasses | - Double gloving- Splash goggles |
| Waste Disposal | - Nitrile gloves (heavy-duty recommended)- Lab coat- Safety goggles | - Face shield- Chemical-resistant apron |
Operational Procedures
Adherence to strict operational procedures is essential to minimize the risk of exposure and ensure the integrity of experiments.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. The storage temperature should be in accordance with the manufacturer's recommendations. Keep the container tightly sealed.
2.2. Weighing and Solution Preparation
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the generation and inhalation of dust.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) immediately after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the container with the pre-weighed this compound.
-
Cap the container and mix by vortexing or sonication until the compound is fully dissolved. Avoid heating unless specified in the protocol.
-
2.3. Experimental Handling
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Spill Management: In the event of a spill, immediately alert others in the area. Contain the spill with absorbent material. For small spills, clean the area with a suitable solvent. For larger spills, evacuate the area and contact your institution's EHS department. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound (solid or in solution).
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key stages of handling this compound, from receipt to disposal, highlighting the critical safety checkpoints.
Figure 1: Safe handling and disposal workflow for this compound.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
